molecular formula C6H5BrClN B183718 3-Bromo-2-chloroaniline CAS No. 118804-39-0

3-Bromo-2-chloroaniline

Cat. No.: B183718
CAS No.: 118804-39-0
M. Wt: 206.47 g/mol
InChI Key: HKNLHCGTRMCOLV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNLHCGTRMCOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152247
Record name Benzenamine, ar-bromo-ar-chloro-
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118804-39-0
Record name Benzenamine, ar-bromo-ar-chloro-
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Record name Benzenamine, ar-bromo-ar-chloro-
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Record name 3-bromo-2-chloroaniline
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Foundational & Exploratory

Technical Guide: 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56131-46-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-chloroaniline, a halogenated aniline (B41778) derivative of significant interest in organic synthesis and medicinal chemistry. This document consolidates key chemical data, detailed experimental protocols for its synthesis, and information on its applications and safety.

Chemical and Physical Properties

This compound is a disubstituted aniline serving as a versatile chemical intermediate.[1] Its physical and chemical properties are crucial for its application in synthesis and drug design. The data below has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 56131-46-5[1][2][3][4][5]
Molecular Formula C₆H₅BrClN[1][5][6]
Molecular Weight 206.47 g/mol [5][6]
Boiling Point 267.1 ± 20.0 °C at 760 mmHg[4]
Density 1.7 ± 0.1 g/cm³[4]
Appearance Light brown or off-white solid[3][5]
SMILES C1=CC(=C(C(=C1)Br)Cl)N[7]
InChI InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2[7]
Storage 2-8 °C, Inert atmosphere, Keep in dark place[6]

Note: An experimental melting point for this compound was not found in the searched literature. The related isomer, 4-Bromo-2-chloroaniline, has a reported melting point of 67-70°C.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the structure and data for related compounds, the following characteristics can be expected.

Table 2: Expected Spectroscopic Features for this compound

TechniqueExpected Features
¹H NMR Signals expected in the aromatic region (approx. 6.5-7.5 ppm) for the three aromatic protons. A broad singlet for the -NH₂ protons. The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
¹³C NMR Six distinct signals are expected in the aromatic region (approx. 110-150 ppm), corresponding to the six carbon atoms of the benzene (B151609) ring.
IR Spectroscopy Characteristic N-H stretching bands for a primary amine (approx. 3300-3500 cm⁻¹). Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). C=C ring stretching (approx. 1450-1600 cm⁻¹). C-Br and C-Cl stretching in the fingerprint region (<1000 cm⁻¹).
Mass Spectrometry The molecular ion peak pattern will be complex due to the isotopic distribution of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a cluster of peaks for the molecular ion [M]⁺ and any fragments containing these halogens. The most prominent peaks in the molecular ion region would be expected at m/z 205 (C₆H₅⁷⁹Br³⁵ClN), 207 (C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN), and 209 (C₆H₅⁸¹Br³⁷ClN).[8][9]

Experimental Protocols

This compound is typically synthesized via the reduction of the corresponding nitrobenzene (B124822) precursor. Two common methods are detailed below.

Synthesis via Reduction with Tin(II) Chloride (SnCl₂)

This protocol describes the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) using tin(II) chloride in ethanol (B145695).

Methodology:

  • A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and tin(II) chloride (SnCl₂, 12.97 g, 57.20 mmol) in ethanol (60 mL) is prepared in a round-bottom flask.[3]

  • The mixture is stirred and heated under reflux for 3 hours.[3]

  • Upon completion, the reaction mixture is cooled to room temperature.[3]

  • The reaction is quenched by the addition of deionized water and then extracted with ethyl acetate (B1210297).[3]

  • The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate (B86663).[3]

  • The solvent is removed under reduced pressure to yield the crude product.[3]

  • The crude product is purified by silica (B1680970) gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50) to afford this compound as an off-white solid (yield: 1.3 g, 55.2%).[3]

Synthesis via Reduction with Iron Powder

This protocol provides an alternative reduction method using iron powder in a mixed solvent system.

Methodology:

  • To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.

  • The resulting mixture is stirred at room temperature for 16 hours.

  • The reaction mixture is then neutralized with a 5 N sodium hydroxide (B78521) (NaOH) solution.

  • The product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired product (yield: 14.0 g, 100%).

Workflow Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from its nitro precursor, followed by purification.

Synthesis_Workflow cluster_synthesis Synthesis: Reduction of Nitroarene cluster_workup Work-up cluster_purification Purification start 1-Bromo-2-chloro-3-nitrobenzene reaction Reaction (Reflux or RT, 3-16h) start->reaction reagents Reducing Agent (SnCl₂ or Fe) Solvent (Ethanol, Acetic Acid) reagents->reaction quench Quench with Water (or Neutralize with NaOH) reaction->quench extract Liquid-Liquid Extraction (Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography (Eluent: EtOAc/Petroleum Ether) concentrate->chromatography product Pure this compound chromatography->product

Caption: General workflow for synthesis and purification of this compound.

Applications in Research and Drug Discovery

Halogenated anilines like this compound are valuable building blocks in the synthesis of complex organic molecules.[10] Their utility is primarily due to the presence of multiple reactive sites that allow for selective functionalization.

  • Pharmaceutical Intermediates: The aniline functional group and the halogen substituents can be modified through various reactions, such as diazotization, acylation, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes them key precursors for the synthesis of heterocyclic compounds and other scaffolds found in many biologically active molecules and FDA-approved drugs.

  • Agrochemicals: Substituted anilines are also used in the development of new herbicides and pesticides.

  • Material Science: These compounds can serve as precursors for dyes and polymers.

While specific biological targets for this compound itself are not well-documented in publicly available literature, its role as a synthetic intermediate makes it a compound of interest for libraries aimed at drug discovery.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Classification

Hazard CodeDescription
H301 Toxic if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Source(s):[6][7]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

References

In-Depth Technical Guide to 3-Bromo-2-chloroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-chloroaniline, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic characteristics, established synthesis protocols, and its role in the creation of complex molecules.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C₆H₅BrClN.[1] The molecule consists of an aniline (B41778) core substituted with a bromine atom at the third position and a chlorine atom at the second position relative to the amino group. This specific substitution pattern imparts unique reactivity, making it a valuable building block in medicinal chemistry.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 56131-46-5[1]
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Appearance Off-white solid[3]
Density 1.7±0.1 g/cm³N/A
Boiling Point 267.1±20.0 °C at 760 mmHgN/A
Flash Point 115.3±21.8 °CN/A
SMILES NC1=CC=CC(Br)=C1Cl[2]
InChIKey HKNLHCGTRMCOLV-UHFFFAOYSA-N[4]

Spectroscopic Analysis

While experimental spectral data for this compound are not widely available in the public domain, a predictive analysis based on the spectra of analogous compounds, such as 4-bromo-2-chloroaniline (B1269894) and other substituted anilines, allows for the characterization of its key spectroscopic features.[5][6]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amino group. A broad singlet corresponding to the amine protons (-NH₂) would also be anticipated.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons directly attached to the bromine, chlorine, and nitrogen atoms will exhibit characteristic chemical shifts. For instance, the carbon bonded to the amino group is expected to be shielded, while the carbons bonded to the halogens will be deshielded.

IR Spectroscopy (Predicted): The infrared spectrum of this compound is expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols: Synthesis of this compound

This compound is commonly synthesized via the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829). Two established methods for this transformation are detailed below.

Method 1: Reduction with Tin(II) Chloride

This protocol utilizes tin(II) chloride (SnCl₂) as the reducing agent in an ethanol (B145695) solvent.

Procedure:

  • A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and tin(II) chloride (12.97 g, 57.20 mmol) in ethanol (60 mL) is prepared.[3]

  • The mixture is stirred and heated under reflux for 3 hours.[3]

  • Upon completion, the reaction mixture is cooled to room temperature.[3]

  • The reaction is quenched with deionized water and the product is extracted with ethyl acetate (B1210297).[3]

  • The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate.[3]

  • The solvent is removed under reduced pressure.[3]

  • The crude product is purified by silica (B1680970) gel column chromatography using a 1:50 mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as an off-white solid.[3]

Method 2: Reduction with Iron Powder

This alternative method employs iron powder in a mixed solvent system.

Procedure:

  • To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.[1]

  • The resulting mixture is stirred at room temperature for 16 hours.[1]

  • The mixture is then neutralized with a 5 N sodium hydroxide (B78521) solution.[1]

  • The product is extracted with ethyl acetate.[1]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[1]

  • The residue is purified by flash column chromatography on silica gel with a 10:1 mixture of petroleum ether and ethyl acetate to afford the desired product.[1]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene using the iron powder reduction method.

Synthesis_of_3_Bromo_2_chloroaniline Start 1-Bromo-2-chloro-3-nitrobenzene Reagents Fe, HOAc EtOH, H₂O Start->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2][7][8] Its utility stems from the presence of multiple reactive sites—the amino group and the two different halogen atoms—which can be selectively functionalized.

The amino group can undergo various transformations, such as diazotization, acylation, and alkylation. The bromine and chlorine atoms provide handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can also be exploited for sequential, site-selective modifications. While specific drug candidates derived from this compound are not extensively documented in publicly available literature, the broader class of halogenated anilines are crucial precursors for a wide range of bioactive compounds, including kinase inhibitors and other therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is harmful if inhaled.[9] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-2-chloroaniline, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound, with the CAS number 56131-46-5, is a halogenated aromatic amine. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Appearance Off-white solid[2]
Boiling Point 267.1 ± 20.0 °C at 760 mmHgN/A
Density 1.7 ± 0.1 g/cm³N/A
Flash Point 115.3 ± 21.8 °CN/A
XLogP3 2.9[1]
Topological Polar Surface Area 26 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829).[2]

Materials:

Procedure:

  • A solution of 1-bromo-2-chloro-3-nitrobenzene (11.44 mmol) and SnCl₂ (57.20 mmol) in 60 mL of ethanol is prepared in a round-bottom flask.[2]

  • The mixture is stirred and heated under reflux for 3 hours.[2]

  • Upon completion, the reaction mixture is cooled to room temperature.[2]

  • The reaction is quenched by the addition of deionized water.[2]

  • The product is extracted with ethyl acetate.[2]

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[2]

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:50) as the eluent to yield this compound as an off-white solid.[2]

A logical workflow for the synthesis and purification process is outlined in the following diagram.

G Synthesis and Purification Workflow A Reactants: 1-bromo-2-chloro-3-nitrobenzene SnCl2 in Ethanol B Reflux for 3 hours A->B C Cool to Room Temperature and Quench with Water B->C D Extract with Ethyl Acetate C->D E Wash with Brine and Dry (Anhydrous Na2SO4) D->E F Concentrate under Reduced Pressure E->F G Purify by Silica Gel Column Chromatography F->G H This compound (Off-white solid) G->H

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data

General Protocol for NMR Sample Preparation: For ¹H and ¹³C NMR analysis, a sample of this compound should be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[3]

The logical relationship of key physical properties is depicted in the diagram below.

G cluster_0 Molecular Properties cluster_1 Bulk Physical Properties cluster_2 Solubility & Partitioning Molecular Formula Molecular Formula Molecular Weight Molecular Weight Molecular Formula->Molecular Weight Density Density Molecular Weight->Density Appearance Appearance Boiling Point Boiling Point Flash Point Flash Point XLogP3 XLogP3 Solubility Solubility XLogP3->Solubility Topological Polar\nSurface Area Topological Polar Surface Area Topological Polar\nSurface Area->Solubility Molecular Structure This compound Structure Molecular Structure->Molecular Formula Molecular Structure->XLogP3 Molecular Structure->Topological Polar\nSurface Area

Caption: Interrelation of key physical properties of this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier.

References

Navigating the Solubility of 3-Bromo-2-chloroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility characteristics of 3-bromo-2-chloroaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a qualitative summary based on the behavior of analogous halogenated anilines, coupled with a detailed, robust experimental protocol for researchers to determine precise solubility values.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For halogenated anilines, the aromatic ring and halogen atoms contribute to nonpolar characteristics, while the amino (-NH2) group provides a site for hydrogen bonding with polar protic solvents. The interplay of these structural features dictates the compound's solubility across a spectrum of organic solvents.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amino group can form hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)SolubleThese solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and C-N bonds of the molecule.
Nonpolar Aromatic Toluene, Benzene (B151609)SolubleThe nonpolar aromatic ring of the aniline (B41778) derivative interacts favorably with the aromatic solvent via London dispersion forces and potential pi-pi stacking.
Chlorinated Dichloromethane (DCM), ChloroformSolubleSimilar polarity and the ability to engage in dipole-dipole interactions make these effective solvents.
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant interaction with nonpolar aliphatic solvents, which only offer weak London dispersion forces.
Aqueous WaterInsolubleThe large, hydrophobic structure from the benzene ring and halogen substituents significantly outweighs the hydrophilic contribution of the single amino group.[1]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The saturation shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound.[2][3] It is a reliable technique for generating precise quantitative data.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Apparatus:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic orbital shaker or water bath

  • Screw-capped vials (e.g., 4 mL or 20 mL glass vials with PTFE-lined caps)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a screw-capped vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and this should be determined during preliminary testing.[4][5]

  • Phase Separation: After equilibration, allow the vials to rest at the experimental temperature for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial or carefully draw the supernatant using a syringe fitted with a chemical-resistant filter. This step is critical to prevent solid particles from interfering with the analysis.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a calibration curve prepared from known standards of this compound.

  • Calculation: Calculate the solubility of the original saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

  • Verification: It is good practice to analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to confirm that no phase transition or degradation has occurred during the equilibration period.[2]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of solubility determination.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent to vial prep1->prep2 Combine equil Agitate in thermostatic shaker (24-72h) at constant temperature prep2->equil sep Phase Separation (Centrifuge/Filter) equil->sep dilute Dilute clear supernatant sep->dilute quant Quantify concentration (e.g., HPLC, UV-Vis) dilute->quant result Calculate Solubility (mg/mL or mol/L) quant->result Logical_Relationship_Solubility cluster_props Molecular Structure cluster_solv_props Solvent Type compound This compound Properties prop1 Aromatic Ring (Nonpolar) compound->prop1 prop2 Halogen Atoms (Electronegative, Polarizable) compound->prop2 prop3 Amino Group (Polar, H-Bond Donor) compound->prop3 interaction Intermolecular Forces (Like Dissolves Like) prop1->interaction prop2->interaction prop3->interaction solvent Solvent Properties solv1 Polar Protic (e.g., Ethanol) solvent->solv1 solv2 Polar Aprotic (e.g., Acetone) solvent->solv2 solv3 Nonpolar (e.g., Toluene, Hexane) solvent->solv3 solv1->interaction solv2->interaction solv3->interaction solubility Resulting Solubility interaction->solubility

References

3-Bromo-2-chloroaniline: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 3-Bromo-2-chloroaniline, a key intermediate in various synthetic processes. This document summarizes available data on its melting and boiling points, outlines experimental protocols for their determination and synthesis, and presents a logical workflow for its preparation.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while a boiling point has been reported, a specific, experimentally verified melting point is not consistently available in the reviewed literature.

PropertyValueSource
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
CAS Number 56131-46-5
Appearance Off-white to light brown solid[1][2]
Boiling Point 267.1 ± 20.0 °C at 760 mmHg[3]
Melting Point Not explicitly available in cited literature
Density 1.7 ± 0.1 g/cm³[3]

For comparison, the melting points of related isomers are:

Experimental Protocols

General Protocol for Melting and Boiling Point Determination

Objective: To determine the melting and boiling points of a solid organic compound such as this compound.

Materials:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Boiling point apparatus (e.g., micro boiling point setup)

  • Capillary tubes (sealed at one end for melting point, open at both ends for boiling point)

  • Thermometer

  • Heating mantle or oil bath

  • Sample of this compound

Melting Point Determination Protocol:

  • A small amount of the crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination Protocol (Micro method):

  • A small amount of the liquid sample is introduced into a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The apparatus is heated gently.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary.

  • The heat is removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Synthesis of this compound

Reaction: Reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) to this compound.

Materials:

Protocol using Iron Powder:

  • To a mixture of 1-bromo-2-chloro-3-nitrobenzene, acetic acid, ethanol, and water, iron powder is added in portions at room temperature.

  • The resulting mixture is stirred for an extended period (e.g., 16 hours).

  • The reaction is then neutralized with a sodium hydroxide solution.

  • The product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol using Tin(II) Chloride:

  • A mixture of 1-bromo-2-chloro-3-nitrobenzene and Tin(II) chloride in ethanol is stirred and refluxed for several hours (e.g., 3 hours).[1]

  • After cooling, the reaction is quenched with deionized water.[1]

  • The product is extracted with ethyl acetate.[1]

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as an off-white solid.[1]

Workflow and Diagrams

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start 1-bromo-2-chloro-3-nitrobenzene Reagents Reducing Agent (e.g., SnCl2, Fe) + Solvent (e.g., Ethanol) Reaction Reduction Reaction (Reflux) Start->Reaction Reagents->Reaction Quench Quench with Water Reaction->Quench Crude Product Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Impure Product Final_Product This compound Chromatography->Final_Product

Caption: Synthesis and purification workflow for this compound.

References

The Versatile Building Block: A Technical Guide to 3-Bromo-2-chloroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synonyms, properties, synthesis, and applications of 3-Bromo-2-chloroaniline, a key intermediate in the development of targeted therapeutics.

Introduction

This compound is a halogenated aromatic amine that serves as a pivotal starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both bromine and chlorine atoms on the aniline (B41778) core, provides medicinal chemists with versatile handles for molecular elaboration. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed synthetic protocols, and its significant role in the development of kinase inhibitors for targeted cancer therapy.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. This compound is known by several names and identifiers across various chemical databases and suppliers.

Identifier Type Identifier
IUPAC Name This compound
CAS Numbers 56131-46-5, 118804-39-0
Molecular Formula C₆H₅BrClN
InChI InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
InChIKey HKNLHCGTRMCOLV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)Cl)N
PubChem CID 189585
MDL Number MFCD11848536
EC Number 851-287-1
DTXSID DTXSID70152247
Alternative Names Benzenamine, 3-bromo-2-chloro-
Bromochloroaniline

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, reaction optimization, and formulation. The key properties of this compound are summarized below.

Property Value
Molecular Weight 206.47 g/mol
Appearance Light brown solid
Purity Typically ≥ 95%
Boiling Point 267.1 ± 20.0 °C at 760 mmHg
Flash Point 115.3 ± 21.8 °C
Density 1.7 ± 0.1 g/cm³
Solubility Soluble in organic solvents such as ethanol (B145695) and ether; slightly soluble in water.
Storage Store at 0-8 °C in a dark place under an inert atmosphere.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a nitrated precursor. Two common experimental protocols are detailed below.

Synthesis via Reduction with Tin(II) Chloride

This method involves the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) using tin(II) chloride.

Procedure:

  • A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and tin(II) chloride (SnCl₂) (12.97 g, 57.20 mmol) in ethanol (60 mL) is prepared in a round-bottom flask.[1]

  • The mixture is stirred and heated under reflux for 3 hours.[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction is quenched with deionized water and the product is extracted with ethyl acetate (B1210297).

  • The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate (B86663).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50) to yield this compound as an off-white solid.[1]

Synthesis via Reduction with Iron Powder

This alternative method utilizes iron powder for the reduction of the nitro group.

Procedure:

  • To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.[2]

  • The resulting mixture is stirred at room temperature for 16 hours.[2]

  • The reaction mixture is then neutralized with a 5 N sodium hydroxide (B78521) (NaOH) solution.

  • The product is extracted with ethyl acetate.

  • The organic layer is washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.[2]

Application in Drug Discovery: Targeting the Raf-MEK-ERK Signaling Pathway

This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of both bromo and chloro substituents allows for selective and sequential functionalization, making it a valuable scaffold for creating libraries of compounds to screen against various biological targets.

Derivatives of this compound have been explored as inhibitors of the Raf-MEK-ERK signaling pathway (also known as the MAPK/ERK pathway). This pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers.

The core logic of this pathway involves a cascade of phosphorylation events, where an upstream kinase activates a downstream kinase. Raf kinases (A-Raf, B-Raf, and C-Raf) are activated by the small GTPase Ras and subsequently phosphorylate and activate MEK kinases (MEK1 and MEK2). MEK, in turn, phosphorylates and activates ERK (also known as MAPK), which then translocates to the nucleus to regulate gene expression, leading to cell proliferation.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription_Factors Translocates to nucleus & Activates Inhibitor Raf Inhibitor (e.g., this compound derivative) Inhibitor->Raf Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response

Figure 1: The Raf-MEK-ERK Signaling Pathway and the point of intervention for Raf inhibitors.

As illustrated in Figure 1, inhibitors derived from scaffolds like this compound can be designed to target and block the activity of Raf kinases. This inhibition prevents the downstream phosphorylation of MEK and ERK, thereby halting the signal for cell proliferation and survival. This targeted approach is a cornerstone of modern cancer therapy, aiming to selectively kill cancer cells with minimal damage to healthy tissues. Patent literature describes the use of substituted anilines, including derivatives of this compound, in the development of Raf inhibitors. These compounds are designed to fit into the ATP-binding pocket of the Raf kinase, preventing it from carrying out its function.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecular architectures. The strategic placement of its bromo and chloro substituents offers a versatile platform for the synthesis of targeted therapeutics, particularly kinase inhibitors aimed at dysregulated signaling pathways in cancer, such as the Raf-MEK-ERK pathway. As the demand for more specific and effective drugs continues to grow, the importance of foundational molecules like this compound in driving innovation in drug discovery is set to increase.

References

From Dyes to Drugs: An In-depth Technical Guide to the Discovery and History of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history of substituted anilines, tracing their journey from the foundation of the synthetic dye industry to their pivotal role in the development of modern pharmaceuticals. This document provides a comprehensive overview of the key discoveries, experimental protocols, and mechanisms of action that have established substituted anilines as a cornerstone of medicinal chemistry.

The Dawn of the Aniline (B41778) Era: From Indigo to Mauveine

Aniline, the simplest aromatic amine, was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo.[1] Initially named "Crystallin," this compound was independently discovered by several other chemists, who gave it various names such as "kyanol" and "aniline oil."[1] It was August Wilhelm von Hofmann who, in 1843, definitively showed that these were all the same substance, which became widely known as aniline.[1]

A pivotal moment in the history of aniline, and indeed industrial chemistry, occurred in 1856. While attempting to synthesize the anti-malarial drug quinine, William Henry Perkin, a student of Hofmann, accidentally discovered the first synthetic dye, mauveine, from the oxidation of impure aniline.[2][3] This serendipitous discovery ignited the synthetic dye industry, with Germany, in particular, capitalizing on this new chemistry to build a massive industrial base, exemplified by the founding of BASF (Badische Anilin- und Soda-Fabrik).[1][4]

The Rise of Aniline-Based Pharmaceuticals: Early Analgesics

The late 19th century saw the therapeutic potential of aniline derivatives being explored, leading to the development of the first synthetic analgesics and antipyretics.

Acetanilide (B955) and Phenacetin (B1679774): The Precursors to Modern Pain Relief

Acetanilide, introduced in 1886 under the brand name Antifebrin, was one of the first aniline derivatives to be used as a fever reducer and pain reliever.[5] Its antipyretic properties were discovered by accident when it was mistakenly sent to doctors who had ordered a parasite medication.[5] While effective, acetanilide exhibited significant toxicity, including the potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[5][6]

In an effort to find a safer alternative, phenacetin (p-ethoxyacetanilide) was developed and introduced in 1887.[7] For nearly a century, phenacetin was a common component of analgesic mixtures. However, concerns about its own toxicities, including kidney damage and carcinogenicity, eventually led to its ban in many countries in the 1980s.[5][7]

It was later discovered that both acetanilide and phenacetin are prodrugs, meaning they are metabolized in the body to the active compound, paracetamol (acetaminophen).[5][6]

Paracetamol (Acetaminophen): A Safer Alternative

Paracetamol was first synthesized in 1878 by Harmon Northrop Morse.[8][9] However, its medicinal properties were not fully recognized until the mid-20th century. Research in the late 1940s identified paracetamol as the major and active metabolite of acetanilide.[8] This realization, coupled with its more favorable safety profile compared to its predecessors, led to its commercial introduction in the 1950s.[6][8] Today, paracetamol is one of the most widely used over-the-counter pain relievers and fever reducers in the world.[9]

Table 1: Comparative Toxicity of Early Aniline-Based Analgesics

CompoundChemical NameOral LD50 (Rat)Oral LD50 (Mouse)Key Toxicities
AcetanilideN-phenylacetamide800 mg/kg[10]1210 mg/kg[10]Methemoglobinemia, liver and kidney damage[5]
PhenacetinN-(4-ethoxyphenyl)acetamide1650 mg/kg[11]866 mg/kg[11]Kidney damage, carcinogenicity[5][7]
ParacetamolN-(4-hydroxyphenyl)acetamide1944 - 3700 mg/kg[2][12]~400 - 900 mg/kg[2]Liver damage in high doses[12]

Table 2: In Vitro and Ex Vivo IC50 Values of Acetaminophen (B1664979) for COX-1 and COX-2

ConditionCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity (COX-1/COX-2)
In Vitro113.7[13][14]25.8[13][14]4.4-fold for COX-2[13][14]
Ex Vivo105.2[1][13]26.3[1][13]~4-fold for COX-2[1]

The Miracle Drugs: Sulfonamides and the Dawn of the Antibiotic Era

The discovery of sulfonamides, a class of substituted anilines, revolutionized medicine and marked the beginning of the antibiotic era.

In the 1930s, Gerhard Domagk, a German pathologist and bacteriologist, was systematically screening synthetic dyes for antibacterial activity. He discovered that a red dye called Prontosil was effective in treating streptococcal infections in mice.[15] It was later shown by French researchers that Prontosil was a prodrug, and its active metabolite in the body was sulfanilamide (B372717), a simpler aniline derivative.[15][16] This discovery, for which Domagk was awarded the 1939 Nobel Prize in Medicine, ushered in the age of "sulfa drugs."[17]

Sulfonamides were the first drugs to effectively treat a wide range of bacterial infections and were widely used during World War II to prevent infections in wounded soldiers.[15][16]

Table 3: Toxicity Data for Sulfanilamide

CompoundChemical NameOral LD50 (Rat)Oral LD50 (Mouse)
Sulfanilamide4-aminobenzenesulfonamide3900 mg/kg[18][19]3000 mg/kg[18][19]

Local Anesthetics: The Development of Lidocaine (B1675312)

The search for safer and more effective local anesthetics led to the development of lidocaine, an amino amide-type anesthetic derived from an aniline analog. In 1943, Swedish chemists Nils Löfgren and Bengt Lundqvist synthesized a new compound they named xylocaine, which would later be known as lidocaine.[13][20]

Lidocaine offered significant advantages over existing local anesthetics, including a faster onset of action, longer duration, and a lower risk of allergic reactions.[14][20] It was first marketed in 1949 and quickly became a widely used local anesthetic in medicine and dentistry.[13][20]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of substituted anilines are a result of their interaction with specific biological pathways.

Paracetamol (Acetaminophen): Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of paracetamol is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of pain and fever.[21] While the exact mechanism is still debated, evidence suggests that paracetamol is a selective inhibitor of COX-2.[13][14] This selectivity may explain its potent analgesic and antipyretic effects with weaker anti-inflammatory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs).[22] Some research also points to a central mechanism of action involving the activation of descending serotonergic pathways and interaction with the endocannabinoid system.[21][23]

Paracetamol_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Paracetamol Paracetamol Paracetamol->COX2 Inhibits

Caption: Mechanism of action of Paracetamol.

Sulfonamides: Inhibition of Folic Acid Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase.[1][9] This enzyme is crucial for the synthesis of folic acid in bacteria, a vitamin necessary for the production of DNA, RNA, and proteins.[2][9] Because bacteria must synthesize their own folic acid, while humans obtain it from their diet, sulfonamides are selectively toxic to bacteria.[2][9]

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_Growth Bacterial Growth Tetrahydrofolic_Acid->Bacterial_Growth Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of Sulfonamides.

Lidocaine: Blockade of Voltage-Gated Sodium Channels

Lidocaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[13][18] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[14] By blocking the transmission of nerve impulses, lidocaine produces a temporary loss of sensation in the area of application.[18]

Lidocaine_Mechanism Nerve_Impulse Nerve Impulse Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse->Na_Channel Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Depolarization Depolarization & Action Potential Na_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Lidocaine Lidocaine Lidocaine->Na_Channel Blocks

Caption: Mechanism of action of Lidocaine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key substituted anilines.

Synthesis of Acetanilide from Aniline

This procedure demonstrates the acetylation of an aromatic amine to form an amide.

Materials:

  • Aniline

  • Acetic anhydride (B1165640)

  • Glacial acetic acid

  • Zinc dust (optional, to prevent oxidation of aniline)

  • Ice-cold water

  • Round bottom flask

  • Reflux condenser

  • Beaker

  • Buchner funnel and filter flask

Procedure:

  • In a round bottom flask, combine 10 mL of aniline, 20 mL of a mixture of acetic anhydride and glacial acetic acid, and a small amount of zinc dust.

  • Attach a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.

  • Pour the hot mixture into a beaker containing ice-cold water while stirring constantly.

  • Stir vigorously to hydrolyze any excess acetic anhydride.

  • Collect the precipitated crude acetanilide by vacuum filtration using a Buchner funnel.

  • The crude product can be purified by recrystallization from hot water.

Acetanilide_Synthesis_Workflow Start Start Mix_Reactants Mix Aniline, Acetic Anhydride, Glacial Acetic Acid, and Zinc Dust Start->Mix_Reactants Reflux Reflux for 15-20 minutes Mix_Reactants->Reflux Precipitate Pour into Ice-Cold Water Reflux->Precipitate Filter Vacuum Filter Crude Product Precipitate->Filter Recrystallize Recrystallize from Hot Water Filter->Recrystallize End End Recrystallize->End

Caption: Workflow for the synthesis of Acetanilide.

Synthesis of p-Aminophenol from p-Nitrophenol

This reduction is a key step in the synthesis of paracetamol.

Materials:

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 4 g of NaOH in 10 mL of deionized water and cool to room temperature.[17]

  • Add 0.56 g of NaBH₄ and 50 mg of 5% Pd/C to the cooled NaOH solution.[17]

  • Cool the mixture in an ice/salt bath to -12 °C.[17]

  • Slowly add 1 g of p-nitrophenol with magnetic stirring over 30 minutes, maintaining the temperature around 15 °C.[17]

  • The completion of the reaction can be monitored by the disappearance of the yellow color of the p-nitrophenolate.

  • The product, p-aminophenol, can be isolated from the reaction mixture.

pAminophenol_Synthesis_Workflow Start Start Prepare_Reductant Prepare NaOH solution with NaBH₄ and Pd/C Start->Prepare_Reductant Cool_Mixture Cool to -12°C Prepare_Reductant->Cool_Mixture Add_Nitrophenol Slowly add p-Nitrophenol Cool_Mixture->Add_Nitrophenol Reaction Stir for 30 minutes at ~15°C Add_Nitrophenol->Reaction Isolate_Product Isolate p-Aminophenol Reaction->Isolate_Product End End Isolate_Product->End

Caption: Workflow for the synthesis of p-Aminophenol.

Synthesis of Paracetamol from p-Aminophenol

This procedure involves the acetylation of p-aminophenol.

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Water

  • Erlenmeyer flask

  • Water bath

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • In an Erlenmeyer flask, combine 3.3 g of p-aminophenol and 9 mL of water.[17]

  • Add 3.6 mL of acetic anhydride dropwise while constantly stirring the mixture.[17]

  • Heat the mixture in a water bath at 60 °C until the solid completely dissolves.[17]

  • Continue stirring for an additional 10 minutes.[17]

  • Cool the solution in an ice bath to induce crystallization.[17]

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.[17]

Paracetamol_Synthesis_Workflow Start Start Mix_Reactants Mix p-Aminophenol and Water Start->Mix_Reactants Add_Anhydride Add Acetic Anhydride Dropwise Mix_Reactants->Add_Anhydride Heat Heat at 60°C until Dissolved Add_Anhydride->Heat Stir Stir for 10 minutes Heat->Stir Crystallize Cool in Ice Bath Stir->Crystallize Filter Vacuum Filter Product Crystallize->Filter End End Filter->End

Caption: Workflow for the synthesis of Paracetamol.

Synthesis of Sulfanilamide from Aniline

This is a multi-step synthesis that is a classic example in organic chemistry education.

Step 1: Synthesis of Acetanilide

  • Follow the protocol in section 6.1.

Step 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • Place 0.5 g of dry acetanilide in a dry 25-mL Erlenmeyer flask.

  • Carefully add 1.25 mL of chlorosulfonic acid dropwise.

  • After the initial reaction subsides (about 10 minutes), heat the mixture in a hot water bath for 10 minutes.

  • Slowly and cautiously pour the reaction mixture into 7 mL of ice water with stirring.

  • Collect the solid p-acetamidobenzenesulfonyl chloride by vacuum filtration.

Step 3: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the moist p-acetamidobenzenesulfonyl chloride to a flask.

  • Add 15 mL of concentrated aqueous ammonia.

  • Heat the mixture gently.

  • Cool the mixture to precipitate the p-acetamidobenzenesulfonamide and collect it by filtration.

Step 4: Hydrolysis to Sulfanilamide

  • Transfer the p-acetamidobenzenesulfonamide to a flask and add dilute hydrochloric acid.

  • Boil the mixture to hydrolyze the acetyl group.

  • Cool the solution and neutralize it with sodium bicarbonate to precipitate the sulfanilamide.

  • The crude sulfanilamide can be purified by recrystallization.

Sulfanilamide_Synthesis_Workflow Start Aniline Step1 Step 1: Acetylation (See Acetanilide Synthesis) Start->Step1 Intermediate1 Acetanilide Step1->Intermediate1 Step2 Step 2: Chlorosulfonation (Chlorosulfonic Acid) Intermediate1->Step2 Intermediate2 p-Acetamidobenzenesulfonyl Chloride Step2->Intermediate2 Step3 Step 3: Amination (Aqueous Ammonia) Intermediate2->Step3 Intermediate3 p-Acetamidobenzenesulfonamide Step3->Intermediate3 Step4 Step 4: Hydrolysis (HCl, then NaHCO₃) Intermediate3->Step4 End Sulfanilamide Step4->End

Caption: Multi-step synthesis of Sulfanilamide.

Synthesis of Lidocaine from 2,6-Dimethylaniline (B139824)

This two-step synthesis produces the widely used local anesthetic.

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

  • Dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Add α-chloroacetyl chloride to the solution.

  • Heat the solution to 40-50 °C for ten minutes.

  • Add a solution of sodium acetate (B1210297) in water and cool the mixture in an ice bath to precipitate the product.

  • Collect the α-chloro-2,6-dimethylacetanilide by vacuum filtration.

Step 2: Synthesis of Lidocaine

  • Suspend the α-chloro-2,6-dimethylacetanilide in toluene.

  • Add diethylamine (B46881) and reflux the mixture for 4 hours.

  • After cooling, filter off the precipitated diethylammonium (B1227033) chloride.

  • The filtrate, containing lidocaine, can then be worked up to isolate the final product.

Lidocaine_Synthesis_Workflow Start 2,6-Dimethylaniline Step1 Step 1: Acylation (α-Chloroacetyl Chloride) Start->Step1 Intermediate α-Chloro-2,6-dimethylacetanilide Step1->Intermediate Step2 Step 2: Amination (Diethylamine) Intermediate->Step2 End Lidocaine Step2->End

Caption: Two-step synthesis of Lidocaine.

Logical Relationships in the Development of Aniline-Based Analgesics

The evolution of aniline-based analgesics is a clear example of iterative drug development, driven by the need to improve safety and efficacy.

Analgesic_Development_Logic Aniline Aniline Acetanilide Acetanilide (1886) Analgesic/Antipyretic Aniline->Acetanilide Acetylation Toxicity1 Toxicity Issues (Methemoglobinemia) Acetanilide->Toxicity1 Metabolism_Discovery Discovery that both are metabolized to Paracetamol Acetanilide->Metabolism_Discovery Phenacetin Phenacetin (1887) 'Safer' Alternative Toxicity1->Phenacetin Led to development of Toxicity2 Toxicity Issues (Kidney Damage, Carcinogenicity) Phenacetin->Toxicity2 Phenacetin->Metabolism_Discovery Paracetamol Paracetamol (Commercialized 1950s) Metabolism_Discovery->Paracetamol Led to adoption of Safer_Profile Safer Toxicity Profile Paracetamol->Safer_Profile

Caption: Logical progression of Aniline-based analgesics.

Conclusion

The discovery and development of substituted anilines represent a remarkable chapter in the history of science and medicine. From the accidental discovery of a synthetic dye that transformed the textile industry to the rational design of life-saving drugs, the journey of these compounds highlights the profound impact of organic chemistry on human health and society. The principles learned from the study of substituted anilines continue to inform modern drug discovery, and their versatile chemical scaffold ensures their enduring relevance in the ongoing quest for new and improved therapeutics.

References

3-Bromo-2-chloroaniline chemical formula and exact mass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for 3-Bromo-2-chloroaniline, a significant intermediate in organic and pharmaceutical synthesis.

Core Chemical Data

This compound is a halogenated aromatic amine with the IUPAC name this compound. Its fundamental chemical properties are summarized below.

PropertyValueSource
Chemical Formula C₆H₅BrClN[1][2][3][4][5]
Exact Mass 204.92939 Da[2][6][7]
Molecular Weight 206.47 g/mol [1][2]
CAS Number 56131-46-5[3][4][8]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of a nitrobenzene (B124822) precursor. The following is a representative experimental protocol.

Synthesis of this compound from 1-Bromo-2-chloro-3-nitrobenzene (B1291829)

This procedure outlines the reduction of 1-bromo-2-chloro-3-nitrobenzene using tin(II) chloride.

Materials:

  • 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol)

  • Tin(II) chloride (SnCl₂) (12.97 g, 57.20 mmol)

  • Ethanol (B145695) (60 mL)

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

Procedure:

  • A solution of 1-bromo-2-chloro-3-nitrobenzene and SnCl₂ in ethanol is prepared in a round-bottom flask.[1][8]

  • The mixture is stirred and heated under reflux for 3 hours.[1][8]

  • Upon completion, the reaction mixture is cooled to room temperature.[1][8]

  • The reaction is quenched with deionized water and the product is extracted with ethyl acetate.[1][8]

  • The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate.[1][8]

  • The solvent is removed under reduced pressure.[1][8]

  • The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50) to yield this compound as an off-white solid.[1][8]

An alternative method involves the use of iron powder and acetic acid for the reduction of the nitro group.[1]

Logical Relationships

The following diagram illustrates the fundamental relationship between the compound's name and its core chemical properties.

A This compound B Chemical Formula C₆H₅BrClN A->B is represented by C Exact Mass 204.92939 Da B->C corresponds to

Chemical Identity of this compound

References

Methodological & Application

Synthesis of 3-Bromo-2-chloroaniline from 1-bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Selective Synthesis of 3-Bromo-2-chloroaniline

AN-CHEM-028

Topic:

Introduction

The reduction of halogenated nitroaromatic compounds is a critical transformation in organic synthesis, yielding halogenated anilines that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The primary challenge in this synthesis is achieving high chemoselectivity: reducing the nitro group to an amine while preserving the carbon-halogen bonds, as dehalogenation is a common side reaction with many standard reduction methods.[1][3] This document provides detailed protocols for the selective synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene (B1291829) using two common and effective methods: reduction with stannous chloride (SnCl₂) and reduction with iron (Fe) powder.

Comparative Data of Reduction Methods

The selection of a reducing agent is crucial for the successful synthesis of halogenated anilines. While catalytic hydrogenation is a powerful technique, it often requires specialized catalysts like sulfided platinum or ruthenium to prevent dehalogenation.[4][5] More traditional methods using metals or metal salts under acidic or neutral conditions are often robust, cost-effective, and highly selective.[6][7] The table below summarizes common methods compatible with halogenated substrates.

Reducing SystemCatalyst/ReagentSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Metal Salt ReductionStannous chloride (SnCl₂)Ethanol (B145695)Reflux (~78°C)3~55%A mild method effective for reducing nitro groups in the presence of other reducible functionalities.[7][8][9] Work-up can be challenging due to tin salts.[10]
Metal/Acid ReductionIron (Fe) powder / Acetic acidEthanol / Water20 (Room Temp)16Up to 100%A classic, cost-effective, and highly chemoselective method that avoids dehalogenation.[6][8]
Catalytic HydrogenationSulfided Platinum on Carbon (Pt(S)/C)Tetrahydrofuran (THF)~378>90%Offers high selectivity with low catalyst loading under mild temperature and pressure, minimizing hydrodehalogenation.[4]
Catalytic HydrogenationRaney® NickelMethanol or Ethanol25 - 602 - 8>90%Often preferred over Pd/C for substrates where dehalogenation of aryl chlorides and bromides is a concern.[3][11]

Experimental Protocols

The following protocols are detailed procedures for the synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene.

Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This protocol employs stannous chloride in ethanol to selectively reduce the nitro group.[8]

Materials:

  • 1-bromo-2-chloro-3-nitrobenzene

  • Stannous chloride (SnCl₂)

  • Ethanol (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

Procedure:

  • Combine 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and stannous chloride (12.97 g, 57.20 mmol) in a round-bottom flask containing ethanol (60 mL).[8]

  • Stir the mixture and heat it to reflux. Maintain the reflux for 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[8]

  • Combine the organic layers and wash with saturated brine solution.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50 v/v) to afford this compound as an off-white solid.[8]

Protocol 2: Reduction using Iron (Fe) Powder and Acetic Acid

This protocol utilizes iron powder in an acidic aqueous ethanol solution, a classic and highly efficient method for nitro group reduction.[8]

Materials:

  • 1-bromo-2-chloro-3-nitrobenzene

  • Iron (Fe) powder

  • Acetic acid (HOAc)

  • Ethanol (EtOH)

  • Deionized water

  • 5 N Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a mixture of acetic acid (20 mL), ethanol (120 mL), and deionized water (40 mL) in a round-bottom flask, add 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol).[8]

  • At room temperature, add iron powder (10.7 g, 190.70 mmol) in portions to the stirring mixture.[8]

  • Continue stirring the resulting mixture at room temperature for 16 hours. Monitor the reaction by TLC.[8]

  • After the reaction is complete, carefully neutralize the mixture with a 5 N sodium hydroxide (NaOH) solution.[8]

  • Extract the mixture with ethyl acetate.[8]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[8]

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to obtain the desired product.[8]

Visualized Workflow and Reaction

G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Reagents + Solvent) B 2. Reaction (Stirring at Temp) A->B C 3. Monitoring (TLC) B->C C->B Incomplete D 4. Work-up (Quenching & Extraction) C->D Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, GC-MS) E->F

Caption: General experimental workflow for the synthesis of this compound.

G START 1-bromo-2-chloro-3-nitrobenzene END This compound START->END Reduction of NO₂ group REDUCER [Reducing Agent] e.g., SnCl₂ or Fe/H⁺ REDUCER->START

Caption: Simplified reaction pathway for the reduction of 1-bromo-2-chloro-3-nitrobenzene.

References

3-Bromo-2-chloroaniline: A Versatile Intermediate in Organic Synthesis for Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Jamestown, New York - 3-Bromo-2-chloroaniline is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern on the aniline (B41778) ring provides a versatile scaffold for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic endeavors.

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of various therapeutic agents. Its utility is prominently demonstrated in the preparation of precursors for targeted cancer therapies and anti-inflammatory drugs.

One notable application is in the synthesis of intermediates for BRAF inhibitors, a class of drugs used in the treatment of melanoma. The BRAF protein is a serine/threonine kinase that plays a critical role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[1][2][3][4] While a direct synthesis of a marketed drug starting from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant. For instance, a closely related compound, 3-bromo-2,4-difluoroaniline, is a known starting material for the synthesis of Vemurafenib (PLX4032), a potent BRAF V600E inhibitor.[5] The bromo and chloro substituents on the aniline ring allow for selective functionalization through cross-coupling reactions to build the complex heterocyclic core of such inhibitors.

Another area of interest is its potential role in the synthesis of soluble epoxide hydrolase (sEH) inhibitors like GSK2256294. sEH is a therapeutic target for inflammatory diseases as it metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[6][7][8][9][10] Inhibiting sEH increases the levels of EETs, thereby reducing inflammation. The synthesis of GSK2256294 involves the coupling of a substituted amine with a heterocyclic core, a transformation where this compound could serve as a valuable synthon.[11][12]

Agrochemical Applications

In the field of agrochemicals, this compound is a precursor for the synthesis of potent insecticides and herbicides. The phenylpyrazole class of insecticides, which includes commercially successful products like Fipronil (B1672679), often incorporates a substituted aniline moiety.[13] These insecticides act by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. The synthesis of novel phenylpyrazole derivatives with enhanced efficacy and selectivity can be achieved by utilizing functionalized anilines such as this compound.[14]

Key Synthetic Transformations

The reactivity of this compound is dominated by the presence of the amino group and two different halogen atoms, allowing for a range of selective chemical modifications. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for elaborating the structure of this intermediate.

Suzuki-Miyaura Coupling: This reaction is employed to form a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. This is a key step in creating biaryl structures, which are common motifs in both pharmaceuticals and agrochemicals.[15][16][17]

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl halide and a primary or secondary amine. This is a crucial transformation for synthesizing complex aniline derivatives.[1][2][6][10][12][18][19][20][21][22][23]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene (B1291829) are presented below.[13]

Method 1: Reduction with Tin(II) Chloride

Reagent/ParameterValue
Starting Material1-bromo-2-chloro-3-nitrobenzene (1.0 eq)
Reducing AgentSnCl₂ (5.0 eq)
SolventEthanol (B145695)
TemperatureReflux
Reaction Time3 hours
Yield55.2%

Protocol:

  • A mixture of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and SnCl₂ (12.97 g, 57.20 mmol) in ethanol (60 mL) is stirred and heated at reflux for 3 hours.[13]

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with deionized water.

  • The product is extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:50) to afford this compound as an off-white solid (1.3 g, 55.2% yield).[13]

Method 2: Reduction with Iron Powder

Reagent/ParameterValue
Starting Material1-bromo-2-chloro-3-nitrobenzene (1.0 eq)
Reducing AgentIron powder (3.0 eq)
SolventsAcetic acid, Ethanol, Water
TemperatureRoom Temperature
Reaction Time16 hours
Yield100%

Protocol:

  • To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.[13]

  • The resulting mixture is stirred at room temperature for 16 hours.

  • The reaction is neutralized with 5 N NaOH solution.

  • The mixture is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product (14.0 g, 100% yield).[13]

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagent/ParameterMolar Ratio/Condition
This compound1.0 eq
Arylboronic acid1.2 - 2.0 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.02 - 0.10 eq
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0 eq
Solvent (e.g., Dioxane/Water, Toluene, DMF)-
Temperature80 - 120 °C
Reaction Time4 - 24 hours

Protocol:

  • In a Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is critical for achieving high yields.

Reagent/ParameterMolar Ratio/Condition
This compound1.0 eq
Amine1.2 eq
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)0.01 - 0.05 eq
Ligand (e.g., XPhos, RuPhos, BINAP)0.02 - 0.10 eq
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)1.4 - 2.5 eq
Solvent (e.g., Toluene, Dioxane)-
Temperature80 - 110 °C
Reaction Time2 - 24 hours

Protocol:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the mixture to the specified temperature and stir for the indicated time.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_application Synthetic Applications Start 1-Bromo-2-chloro-3-nitrobenzene Reduction Reduction (e.g., SnCl2 or Fe) Start->Reduction Product This compound Reduction->Product Intermediate This compound Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Biaryl Biaryl Compounds (Pharmaceuticals, Agrochemicals) Suzuki->Biaryl Arylamine N-Aryl Compounds (Pharmaceuticals, Agrochemicals) Buchwald->Arylamine

Caption: Synthetic routes to and key applications of this compound.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF sEH_Pathway ArachidonicAcid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase ArachidonicAcid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs GSK2256294 GSK2256294 (sEH Inhibitor) GSK2256294->sEH

References

Applications of 3-Bromo-2-chloroaniline in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloroaniline is a halogenated aromatic amine that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the aniline (B41778) ring, offers medicinal chemists strategic opportunities for regioselective functionalization. This allows for the construction of diverse molecular scaffolds, making it a valuable starting material in the development of novel therapeutic agents. The presence of two distinct halogen atoms provides differential reactivity, enabling sequential and controlled modifications through various cross-coupling and condensation reactions.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its use as a precursor for the construction of more complex molecular architectures, including biaryl compounds and heterocyclic ring systems. These motifs are frequently found in a wide range of biologically active compounds.

Precursor in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. The more reactive C-Br bond of this compound can selectively couple with a variety of boronic acids or esters, leaving the C-Cl bond intact for subsequent transformations. This strategy is instrumental in building biaryl structures, which are common in kinase inhibitors and other targeted therapies.

  • Buchwald-Hartwig Amination: This powerful method for forming carbon-nitrogen bonds is crucial for synthesizing arylamines, a prevalent class of compounds in medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines to introduce diverse functionalities, which can modulate the pharmacological properties of the target molecule.

Synthesis of Heterocyclic Compounds

Aniline derivatives are key starting materials for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, many of which form the core of approved drugs. This compound can be utilized in condensation reactions with various reagents to construct ring systems such as quinolines, quinoxalines, and benzimidazoles. These heterocyclic scaffolds are present in numerous anticancer, anti-inflammatory, and antimicrobial agents.

Experimental Protocols and Data

While specific examples of direct synthesis of commercial drugs starting from this compound are not extensively detailed in readily available literature, its utility can be demonstrated through the synthesis of key intermediates and analogous structures. The following sections provide detailed protocols for reactions that are representative of its application in pharmaceutical synthesis.

Synthesis of this compound

The starting material itself is typically synthesized from 1-bromo-2-chloro-3-nitrobenzene (B1291829) via reduction of the nitro group. Two common methods are presented below.

Table 1: Synthesis of this compound from 1-Bromo-2-chloro-3-nitrobenzene

MethodReagentsSolventReaction ConditionsYieldPurityReference
1 SnCl₂Ethanol (B145695)Reflux, 3 hours55.2%Not specified[1]
2 Iron powder, Acetic acidEthanol, WaterRoom Temperature, 16 hours100%Not specified[1]

Protocol 1: Synthesis of this compound using SnCl₂ [1]

  • A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and SnCl₂ (12.97 g, 57.20 mmol) in ethanol (60 mL) is stirred and refluxed for 3 hours.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The reaction is quenched with deionized water and extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:50) to afford this compound as an off-white solid (1.3 g, 55.2% yield).

Protocol 2: Synthesis of this compound using Iron Powder [1]

  • To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.

  • The resulting mixture is stirred at room temperature for 16 hours.

  • The reaction mixture is neutralized with 5 N NaOH solution.

  • The mixture is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product (14.0 g, 100% yield).

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of this compound and a general workflow for its application in a Suzuki coupling reaction.

G cluster_synthesis Synthesis of this compound Start 1-Bromo-2-chloro-3-nitrobenzene Reagents Reduction (e.g., Fe/AcOH or SnCl2/EtOH) Start->Reagents Step 1 Product This compound Reagents->Product Step 2 Purification Purification (Column Chromatography) Product->Purification Step 3

Caption: Synthetic pathway for this compound.

G cluster_suzuki General Workflow for Suzuki Coupling Start This compound Coupling Suzuki Coupling (Boronic acid, Pd catalyst, Base) Start->Coupling Intermediate 3-Aryl-2-chloroaniline Coupling->Intermediate Further_Func Further Functionalization (e.g., at C-Cl or -NH2) Intermediate->Further_Func Final_Product Pharmaceutical Target Further_Func->Final_Product

Caption: Suzuki coupling workflow using this compound.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its distinct halogen atoms allow for selective and sequential functionalization, making it an ideal starting material for creating diverse molecular libraries for drug discovery. The application of modern cross-coupling and heterocyclic synthesis methodologies to this compound enables the efficient construction of complex pharmaceutical agents and their key intermediates. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their drug development endeavors.

References

The Role of 3-Bromo-2-chloroaniline in Agrochemical Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chloroaniline is a halogenated aromatic amine with potential as a building block in organic synthesis. While substituted anilines are a known class of intermediates in the agrochemical industry, extensive research indicates that this compound is not currently a primary precursor in the large-scale production of major commercialized agrochemicals. Its structural isomer, 3-bromoaniline (B18343), has found broader applications. This document provides detailed protocols for the synthesis of this compound, offering a valuable resource for researchers exploring novel molecular scaffolds in the development of new pesticides, herbicides, and fungicides. The provided methodologies and data are intended to serve as a foundation for further investigation into the potential applications of this compound in agrochemical research and development.

Introduction

The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort in the chemical industry. Halogenated anilines are versatile intermediates, providing a scaffold that can be readily modified to generate a diverse range of bioactive molecules. While compounds such as 3-bromoaniline are utilized in the synthesis of various agrochemicals, the specific role of this compound in commercial agrochemical production is not well-documented in publicly available literature and patents.[1][2]

This document details established synthetic routes to this compound, providing quantitative data and experimental protocols. This information is presented to facilitate research into the potential derivatization of this molecule for the discovery of new agrochemicals.

Synthesis of this compound

The primary route for the synthesis of this compound is through the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829). Two common methods for this reduction are presented below.

Method 1: Reduction with Tin(II) Chloride

This method utilizes stannous chloride (SnCl₂) as the reducing agent in an ethanol (B145695) solvent.

Experimental Protocol:

  • A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) in ethanol (60 mL) is prepared in a round-bottom flask.

  • To this solution, Tin(II) chloride (SnCl₂) (12.97 g, 57.20 mmol) is added.

  • The reaction mixture is stirred and heated to reflux for 3 hours.[3][4]

  • Upon completion, the mixture is cooled to room temperature.

  • The reaction is quenched by the addition of deionized water.

  • The product is extracted with ethyl acetate (B1210297).

  • The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate (B86663).[3][4]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography using a 1:50 mixture of ethyl acetate and petroleum ether as the eluent.[3][4]

Quantitative Data Summary:

ParameterValueReference
Starting Material1-bromo-2-chloro-3-nitrobenzene[3][4]
ReagentsTin(II) chloride, Ethanol[3][4]
Reaction Time3 hours[3][4]
Yield55.2%[3][4]
PurityNot specified
ProductThis compound (off-white solid)[3][4]
Method 2: Reduction with Iron Powder

This alternative method employs iron powder in a mixed solvent system.

Experimental Protocol:

  • A mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) is prepared at room temperature.

  • Iron powder (10.7 g, 190.70 mmol) is added in portions to the mixture.

  • The resulting mixture is stirred at room temperature for 16 hours.[3]

  • The reaction is neutralized with a 5 N sodium hydroxide (B78521) (NaOH) solution.

  • The product is extracted with ethyl acetate.

  • The organic layer is washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄).[3]

  • The solvent is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel using a 10:1 mixture of petroleum ether and ethyl acetate.[3]

Quantitative Data Summary:

ParameterValueReference
Starting Material1-bromo-2-chloro-3-nitrobenzene[3]
ReagentsIron powder, Acetic acid, Ethanol, Water[3]
Reaction Time16 hours[3]
Yield100%[3]
PurityNot specified
ProductThis compound[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for producing this compound.

G Synthesis of this compound via SnCl2 Reduction start 1-bromo-2-chloro-3-nitrobenzene reagents SnCl2, Ethanol start->reagents conditions Reflux, 3h reagents->conditions Reaction workup Quench with H2O Extract with Ethyl Acetate Wash with Brine Dry over Na2SO4 conditions->workup purification Column Chromatography (EtOAc/Petroleum Ether 1:50) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound using Tin(II) Chloride.

G Synthesis of this compound via Iron Powder Reduction start 1-bromo-2-chloro-3-nitrobenzene reagents Iron Powder, Acetic Acid, Ethanol, Water start->reagents conditions Room Temperature, 16h reagents->conditions Reaction workup Neutralize with NaOH Extract with Ethyl Acetate Wash with Brine Dry over Na2SO4 conditions->workup purification Flash Column Chromatography (Petroleum Ether/EtOAc 10:1) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound using Iron Powder.

Potential Role and Future Directions in Agrochemical Research

While a direct role for this compound in the production of current mainstream agrochemicals has not been identified, its structure presents several avenues for exploration in the development of novel active ingredients. The presence of three distinct functional groups—an amine, a bromine atom, and a chlorine atom—on the aromatic ring allows for a variety of chemical modifications.

Potential Synthetic Applications:

  • Amide and Sulfonamide Formation: The aniline (B41778) amine group can be readily acylated or sulfonylated to introduce a wide range of substituents, a common strategy in the design of bioactive molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo- and chloro-substituents can serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build more complex molecular architectures.

  • Diazotization and Subsequent Reactions: The amine can be converted to a diazonium salt, which can then be replaced with various other functional groups, further expanding the synthetic possibilities.

The logical relationship for the potential development of novel agrochemicals from this compound is illustrated below.

G Potential of this compound in Agrochemical R&D start This compound derivatization Chemical Derivatization (e.g., Acylation, Cross-Coupling) start->derivatization library Library of Novel Compounds derivatization->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Agrochemical Candidate lead_opt->candidate

Caption: A logical workflow for the utilization of this compound in the discovery of new agrochemicals.

Conclusion

This compound is a readily synthesizable chemical intermediate. Although it does not appear to be a key component in the current large-scale production of commercial agrochemicals, its polysubstituted aromatic structure makes it an interesting starting material for exploratory synthesis in agrochemical research. The detailed synthetic protocols and data provided herein are intended to support researchers in the investigation of novel derivatives of this compound for potential applications as next-generation insecticides, herbicides, or fungicides. Further research is warranted to fully explore the synthetic utility and biological activity of compounds derived from this versatile building block.

References

Application Notes: Step-by-Step Protocol for Selective Suzuki Coupling of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This protocol details a method for the selective Suzuki coupling of 3-bromo-2-chloroaniline with various arylboronic acids. Due to the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-Br > C-Cl), this procedure allows for the chemoselective formation of a biaryl linkage at the C-3 position, leaving the C-Cl bond intact for potential subsequent transformations.[3] This makes this compound a valuable building block for the synthesis of complex substituted anilines, which are important scaffolds in medicinal chemistry and materials science.

This document provides a detailed, step-by-step protocol for this selective coupling reaction, a summary of expected outcomes with various coupling partners, and a visual representation of the experimental workflow.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle utilizing a palladium complex. The cycle begins with the oxidative addition of the palladium(0) catalyst to the more reactive aryl bromide bond of this compound. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][2] The careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity.

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-acetylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, or a pre-catalyst like CataCXium A Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water mixture or 2-MeTHF)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Reagents for work-up and purification (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).

    • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) and, if necessary, the ligand (0.02-0.1 mmol, 2-10 mol%).

    • Seal the flask with a septum or screw cap.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water, or 2-MeTHF) via syringe to the reaction flask to achieve a concentration of approximately 0.1-0.3 M with respect to the this compound.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-chloroaniline product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the selective Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar substrates.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9012~85-95
2Phenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)2-MeTHF1008~80-90
34-Acetylphenylboronic acidCataCXium A Pd G3 (5)Cs₂CO₃ (2)Dioxane/H₂O (10:1)11016~75-85
43-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)10024~70-80

Yields are estimated based on reported values for analogous reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base - Catalyst/Ligand setup Setup in Schlenk Flask reagents->setup degas Degas (Evacuate/Backfill with Inert Gas) setup->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat to 80-110 °C add_solvent->heat stir Stir for 2-24 h heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: A schematic overview of the experimental workflow for the selective Suzuki coupling.

Catalytic Cycle Diagram

Suzuki_Cycle cluster_reactants pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L_n-Ar' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar-Ar') pd2_trans->product aryl_halide This compound (Ar-Br) aryl_halide->pd2_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pd2_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Purification of 3-Bromo-2-chloroaniline using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-bromo-2-chloroaniline from a crude reaction mixture using silica (B1680970) gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Effective purification is crucial to ensure the quality and purity of downstream products. This protocol outlines the necessary materials, equipment, and a step-by-step procedure for successful purification. Additionally, it addresses common challenges associated with the chromatography of basic compounds like anilines and provides solutions for optimal separation.

Introduction

Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[2] The principle of this technique relies on the differential adsorption of compounds onto a solid stationary phase and their subsequent elution with a liquid mobile phase. For the purification of this compound, silica gel is a common and effective stationary phase.

A key consideration in the purification of anilines is their basic nature, which can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel. This interaction can result in peak tailing, poor separation, and reduced yield. To mitigate these effects, a small amount of a basic modifier, such as triethylamine (B128534) (TEA), is often added to the mobile phase to neutralize the acidic sites on the silica gel.

Data Presentation

The following table summarizes the key parameters and expected results for the column chromatography purification of this compound. The primary impurity considered is the unreacted starting material, 1-bromo-2-chloro-3-nitrobenzene, from a typical synthesis.

ParameterThis compound1-Bromo-2-chloro-3-nitrobenzene (Impurity)
Molecular Weight ( g/mol ) 206.47[3][4]236.45
Appearance Off-white solid[3][4]Yellow solid
Elution Order SecondFirst
Typical Mobile Phase 2-5% Ethyl Acetate (B1210297) in Hexane (B92381)/Petroleum Ether with 0.1% Triethylamine2-5% Ethyl Acetate in Hexane/Petroleum Ether with 0.1% Triethylamine
Estimated Rf Value ~0.3~0.5
Typical Yield 55-100% (dependent on reaction conversion)[3]-
Purity (Post-Column) >98%-

Experimental Protocol

This protocol details the purification of crude this compound using silica gel flash column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Petroleum Ether (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

2. Mobile Phase Preparation

Prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. Based on literature, a ratio of 1:50 to 1:20 (ethyl acetate:hexane/petroleum ether) is effective.[3][4] To this solvent mixture, add triethylamine to a final concentration of 0.1% (v/v) to prevent peak tailing.

3. Column Packing

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and tightly packed bed.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

4. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • In a separate flask, add a small amount of silica gel to the dissolved sample.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).

  • Carefully add the dry-loaded sample to the top of the packed column.

5. Elution and Fraction Collection

  • Gently add the mobile phase to the top of the column, taking care not to disturb the packed bed.

  • Begin eluting the column, maintaining a constant flow rate.

  • Collect the eluent in fractions of appropriate volumes.

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

6. Fraction Analysis and Product Isolation

  • Spot the collected fractions onto a TLC plate and develop it in a chamber containing the mobile phase.

  • Visualize the spots under a UV lamp.

  • Identify and combine the fractions containing the pure this compound. The product will elute after the less polar impurities.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an off-white solid.

Mandatory Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis and Isolation A Prepare Mobile Phase (Hexane/EtOAc + 0.1% TEA) B Pack Column with Silica Gel Slurry A->B D Load Sample onto Column B->D C Prepare Crude Sample (Dry Loading) C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Product I Evaporate Solvent H->I J Purified this compound I->J

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Peak Tailing: If significant tailing is observed on the TLC plates or during column elution, ensure that triethylamine has been added to the mobile phase. The concentration can be increased up to 1% if necessary.

  • Poor Separation: If the product and impurities are not well-separated, optimize the mobile phase polarity. A less polar solvent system (higher ratio of hexane/petroleum ether to ethyl acetate) will generally provide better separation.

  • Low Yield: Low recovery of the product can be due to irreversible adsorption onto the silica gel. The use of triethylamine should minimize this. Ensure all pure fractions are combined before solvent evaporation.

By following this detailed protocol, researchers can effectively purify this compound, ensuring high quality material for subsequent synthetic steps in drug discovery and development.

References

Experimental Protocol for the Recrystallization of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-chloroaniline is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is crucial for the successful synthesis of downstream products and for ensuring the desired biological activity and safety profile of the final compounds. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, aimed at researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocol outlines a general procedure that can be optimized based on the initial purity of the starting material and the specific laboratory conditions.

Data Presentation

The following table summarizes the expected quantitative data for the recrystallization of this compound. The values for the crude sample are representative of a typical synthesis output, and the purified sample data reflect the expected outcome after a successful recrystallization.

ParameterCrude this compoundPurified this compound
Appearance Light brown to off-white solidWhite to off-white crystalline solid
Purity (by HPLC) ~95%>99%
Melting Point Wide range, e.g., 35-40 °CNot definitively reported; expected to be sharp. For the similar isomer 4-Bromo-2-chloroaniline, the melting point is 67-70°C.[1]
Recovery Yield N/A70-90%

Experimental Protocol

This protocol details the steps for the recrystallization of this compound. A mixed solvent system of ethanol (B145695) and water is proposed, as is common for moderately polar compounds like substituted anilines. For 3-bromoaniline, a structurally similar compound, solubility in ethanol is noted.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Safety Precautions
  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ethanol is flammable. Keep away from open flames and sparks.

Procedure
  • Solvent Selection and Preparation:

    • Based on the properties of similar compounds, an ethanol/water mixed solvent system is a good starting point.

    • Heat a sufficient amount of ethanol on a hot plate in an Erlenmeyer flask. In a separate flask, heat deionized water.

  • Dissolution of the Crude Product:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot ethanol to the flask while stirring to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent. Add the hot ethanol portion-wise until the solid just dissolves.

  • Decolorization (Optional):

    • If the resulting solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat and add a small amount of activated charcoal (e.g., 0.1-0.2 g) to the solution.

    • Gently swirl the flask and reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if decolorizing charcoal was used or if insoluble impurities are present):

    • If activated charcoal was added, or if there are visible insoluble impurities, perform a hot gravity filtration.

    • Preheat a funnel and a clean Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Place a fluted filter paper in the funnel and quickly filter the hot solution into the clean, preheated flask.

  • Crystallization:

    • If a single solvent (ethanol) is effective, cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If a mixed solvent system is needed, add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the funnel for a period.

    • Transfer the crystals to a watch glass and dry them further in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (if available) is an indication of high purity.

    • Assess the purity by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored add_water Add Hot Water until Cloudy, then Clarify with Ethanol dissolve->add_water if single solvent is not ideal cool_rt Cool to Room Temperature dissolve->cool_rt if single solvent is sufficient hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->add_water add_water->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Cold Ethanol/Water vacuum_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of 3-Bromo-2-chloroaniline (CAS No. 56131-46-5). It includes detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques essential for identity confirmation, purity assessment, and quality control. The information is intended to support researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a halogenated aromatic amine that serves as a key intermediate in various organic syntheses.[1] Accurate characterization is crucial for its application in research and development. A summary of its key physical and chemical properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 56131-46-5[1][2]
Molecular Formula C₆H₅BrClN[3][4]
Molecular Weight 206.47 g/mol [3][4]
Appearance Off-white to light brown solid[1]
Boiling Point 267.1 ± 20.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
Melting Point Not available in cited literature; must be determined experimentally.

Chromatographic Analysis: Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and for separating it from isomers and reaction byproducts.

Application Note

EPA Method 8131, designed for the analysis of aniline (B41778) derivatives, provides a robust framework for developing a GC method for this compound. A capillary column such as an SE-54 or its equivalent is suitable for separation. A nitrogen-phosphorus detector (NPD) is recommended for its high sensitivity and selectivity towards nitrogen-containing compounds, which helps in minimizing false positives. For unambiguous identification, especially in complex matrices, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Dissolve Sample in Ethyl Acetate (B1210297) p2 Filter through 0.45µm PTFE Syringe Filter p1->p2 a1 Inject into GC p2->a1 a2 Separation on Capillary Column a1->a2 a3 Detection by NPD or MS a2->a3 d1 Integrate Peak Area a3->d1 d2 Determine Purity (%) d1->d2

Caption: Workflow for Gas Chromatography analysis.

Protocol: Purity Determination by GC-NPD
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of GC-grade ethyl acetate to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) in ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) and a split/splitless injector.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector Temperature: 300°C.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Determine the purity of the sample by comparing the peak area of the main analyte to the total peak area of all components in the chromatogram (Area % method).

Table 2: Typical GC Parameters

ParameterCondition
Column Type SE-54 or equivalent (e.g., DB-5)
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Injector Mode Split/Splitless
Carrier Gas Helium or Hydrogen
Typical Retention Index Kovats Retention Index (non-polar) for 2-Bromo-3-chloroaniline is 1388. The value for this compound should be determined experimentally.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Interpretation prep_ms Dissolve in Volatile Solvent (e.g., MeOH, ACN) acq_ms Mass Spectrometry (MS) prep_ms->acq_ms prep_ir Prepare KBr Pellet or use ATR acq_ir Infrared (IR) Spectroscopy prep_ir->acq_ir prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) acq_nmr NMR Spectroscopy (¹H, ¹³C) prep_nmr->acq_nmr int_ms Confirm Molecular Weight & Fragmentation Pattern acq_ms->int_ms int_ir Identify Functional Groups acq_ir->int_ir int_nmr Elucidate C-H Framework & Connectivity acq_nmr->int_nmr final Structure Confirmation

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Application Note: Mass spectrometry confirms the molecular weight of the compound. For this compound, the spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). GC-MS is particularly useful as it provides both retention time and mass spectral data.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (approx. 50-100 µg/mL) of the sample in a volatile solvent like methanol (B129727) or ethyl acetate.

  • Instrumentation: Use a GC-MS system operating in Electron Ionization (EI) mode.

  • GC Conditions: Use the same or similar conditions as described in the GC-NPD protocol.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Analyze the fragmentation pattern to support structural confirmation.

    • Compare the obtained spectrum with a reference library if available.

Table 3: Expected MS Isotopic Peaks for [C₆H₅BrClN]⁺

m/zIsotope CompositionExpected Relative Abundance
205 ⁷⁹Br, ³⁵Cl~100%
207 ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl~129%
209 ⁸¹Br, ³⁷Cl~32%
Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine and the vibrations of the aromatic ring.

Protocol: Analysis by ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for aromatic amines and halogenated compounds.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300 N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)
3100-3000 C-H stretchingAromatic Ring
1640-1590 N-H bending (scissoring)Primary Amine (-NH₂)
1600-1450 C=C stretchingAromatic Ring
1350-1250 C-N stretchingAromatic Amine
800-600 C-Cl stretchingAryl Chloride
650-550 C-Br stretchingAryl Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR will show the chemical shifts and coupling patterns of the aromatic protons and the amine protons. ¹³C NMR will show distinct signals for each of the six carbon atoms in the aromatic ring.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in assignment.

  • Data Analysis:

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons.

    • Assign the signals in the ¹³C spectrum to the individual carbon atoms.

Table 5: Predicted NMR Data (Illustrative)

SpectrumPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 6.5 - 7.5Multiplets3 aromatic protons (Ar-H)
3.5 - 5.0Broad singlet2 amine protons (-NH₂)
¹³C NMR 140 - 150SingletC-NH₂
110 - 135Multiple singlets5 other Ar-C (including C-Br, C-Cl)

Note: Actual chemical shifts and coupling constants must be determined experimentally.

Thermal Analysis: Melting Point Determination

Application Note: The melting point is a fundamental physical property used as an indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Place the packed capillary tube into the apparatus.

    • Set a rapid heating rate (e.g., 10-15°C/min) to quickly approach the expected melting point.

    • Once the sample begins to soften, reset the apparatus and use a slower ramp rate (1-2°C/min) for an accurate determination.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

  • Analysis: Report the result as a temperature range. For a pure compound, this range should be narrow (≤ 2°C).

References

Application Note: Interpreting the ¹H NMR Spectrum of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-2-chloroaniline. It includes a predicted data table for chemical shifts and coupling constants, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for spectral analysis. This application note is intended to assist researchers in accurately identifying and characterizing this compound, which is a valuable intermediate in organic synthesis and drug discovery.

Introduction

This compound is a disubstituted aromatic amine whose structural elucidation is crucial for its application in synthetic chemistry. ¹H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants of the protons, one can deduce the connectivity and chemical environment of atoms within the molecule. This note outlines the expected ¹H NMR spectral features of this compound and provides a systematic approach to its interpretation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring, and a broad signal for the amine (-NH₂) protons. The chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating amino group and the electron-withdrawing chloro and bromo groups.

The predicted data, based on the analysis of structurally similar compounds such as 2-chloroaniline (B154045) and 3-bromoaniline, is summarized in the table below.[1] The deshielding effects of the halogen substituents and the shielding effect of the amino group are taken into account.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~ 7.15Doublet of doublets (dd)Jortho ≈ 8.0, Jmeta ≈ 1.5
H-5~ 6.70Triplet (t)Jortho ≈ 8.0
H-6~ 7.30Doublet of doublets (dd)Jortho ≈ 8.0, Jmeta ≈ 1.5
-NH₂~ 4.0 (broad)Singlet (s)-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.

Experimental Protocol

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range covering approximately -1 to 10 ppm is typically sufficient.

  • Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should then be referenced to the TMS signal at 0.00 ppm.

Spectral Interpretation Workflow

The interpretation of the ¹H NMR spectrum of this compound should follow a logical progression to ensure accurate assignment of all signals. The following workflow is recommended:

Caption: Workflow for the interpretation of the ¹H NMR spectrum of this compound.

Explanation of the Workflow:

  • Identify Solvent and TMS Peaks: The first step is to identify and exclude the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) and the TMS reference signal at 0.00 ppm.

  • Identify Amine Protons: The -NH₂ protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can vary but is expected around 4.0 ppm.

  • Analyze Aromatic Region: The region between approximately 6.5 and 7.5 ppm will contain the signals for the three aromatic protons.

  • Determine Signal Multiplicity: The splitting pattern of each signal provides information about the number of adjacent protons. For this compound, we expect to see two doublet of doublets and one triplet.

  • Measure Coupling Constants: The coupling constants (J-values) are crucial for determining the relative positions of the protons. Ortho coupling (Jortho) is typically in the range of 7-10 Hz, while meta coupling (Jmeta) is smaller, around 2-3 Hz.[2]

  • Assign Protons:

    • The proton at C5 (H-5) is coupled to two ortho protons (H-4 and H-6) and is therefore expected to be a triplet.

    • The protons at C4 (H-4) and C6 (H-6) are each coupled to one ortho proton (H-5) and one meta proton (H-6 or H-4, respectively), resulting in a doublet of doublets for each. The relative chemical shifts of H-4 and H-6 will depend on the combined electronic effects of the adjacent substituents.

By following this systematic approach, researchers can confidently interpret the ¹H NMR spectrum of this compound and confirm its structure.

References

Application Note: Analysis of 13C NMR Data for 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 13C Nuclear Magnetic Resonance (NMR) data for 3-Bromo-2-chloroaniline. Due to the absence of readily available experimental spectral data in public databases, this note presents predicted 13C NMR chemical shifts derived from established substituent effects on the aniline (B41778) framework. Furthermore, a comprehensive, standardized protocol for acquiring high-quality 13C NMR spectra for this and similar aromatic amines is provided. This guide serves as a practical resource for spectral prediction, interpretation, and experimental design.

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In aromatic systems like this compound, the positions of the bromine, chlorine, and amino substituents significantly influence the spectral output. The predicted chemical shifts are based on the additive effects of these substituents on a benzene (B151609) ring.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C-NH₂)~145The C1 carbon, directly attached to the electron-donating amino group, is expected to be significantly deshielded.
C2 (C-Cl)~120The C2 carbon, bonded to the electronegative chlorine atom, will experience a downfield shift.
C3 (C-Br)~110The C3 carbon, attached to the bromine atom, will also be deshielded, though typically less than a carbon attached to chlorine.
C4~130The C4 carbon is expected to be influenced by thepara-orienting effects of the amino group and the meta-directing effects of the halogens.
C5~118The C5 carbon's chemical shift will be influenced by the ortho- and para-directing effects of the substituents.
C6~128The C6 carbon, ortho to the amino group, will experience some shielding.

Note: These are estimated values and actual experimental data may vary. The predictions are derived from the additive effects of the chloro, bromo, and amino substituents on the aniline framework.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standardized protocol for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

  • Weighing the Sample: Accurately weigh approximately 50-100 mg of solid this compound.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[2]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[3] Often, commercially available deuterated solvents already contain TMS.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

Table 2: Recommended NMR Instrument Parameters for 13C NMR Acquisition

ParameterRecommended ValuePurpose
Spectrometer Frequency100 MHz (for a 400 MHz ¹H instrument)The resonant frequency for ¹³C nuclei at this field strength.
Pulse Programzgpg30 (or similar proton-decoupled sequence)A standard pulse sequence with a 30° pulse angle to allow for faster repetition rates.
Acquisition Time (AQ)1.0 - 2.0 sThe duration for which the signal is detected.
Relaxation Delay (D1)2.0 sA delay to allow for partial relaxation of the carbon nuclei before the next pulse.
Number of Scans (NS)1024 or moreDue to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW)0 - 220 ppmThe range of chemical shifts to be observed.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shift of each peak is determined.

Workflow for 13C NMR Analysis of this compound

G Figure 1. Experimental Workflow for 13C NMR Analysis A Sample Preparation B Weigh 50-100 mg of This compound A->B C Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) B->C D Filter into NMR Tube C->D E NMR Data Acquisition D->E F Set Instrument Parameters (Pulse Program, NS, AQ, D1) E->F G Acquire FID F->G H Data Processing G->H I Fourier Transform H->I J Phase and Baseline Correct I->J K Reference Spectrum (TMS) J->K L Spectral Analysis K->L M Peak Picking and Chemical Shift Assignment L->M N Structural Elucidation M->N

Figure 1. Workflow for 13C NMR Analysis.

References

Application Note: GC-MS Analysis of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3-Bromo-2-chloroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is crucial for purity assessment, impurity profiling, and pharmacokinetic studies in drug development and chemical research. The protocol includes sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a halogenated aromatic amine, a chemical scaffold prevalent in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive analytical methods are essential for its characterization and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound.[1][2][3] This protocol provides a detailed workflow for the GC-MS analysis of this compound.

Chemical Properties of this compound

PropertyValue
CAS Number 56131-46-5
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Boiling Point 267.1 °C at 760 mmHg
Appearance Off-white solid

Experimental Protocol

Reagents and Materials
  • Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Hexane (B92381) (all HPLC or pesticide grade)

  • Standards: this compound (analytical standard, >98% purity), Internal Standard (IS) such as 4-Bromo-2-chloroaniline or a deuterated analog.

  • Reagents: Anhydrous sodium sulfate, Deionized water.

Standard and Sample Preparation

Standard Solution Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with the appropriate solvent (e.g., hexane or ethyl acetate).

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol. A working IS concentration of 10 µg/mL is typically used.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample matrix (e.g., reaction mixture, biological fluid), add 10 µL of the 10 µg/mL internal standard solution.

  • Add 2 mL of deionized water and vortex briefly.

  • Perform liquid-liquid extraction by adding 5 mL of dichloromethane and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with 5 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Transfer the final extract to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The analysis can be performed on a standard GC-MS system.

GC Parameter Condition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-polydimethylsiloxane stationary phase[4]
Inlet Temperature 250 °C[4]
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Parameter Condition
MS System Agilent 5977B MSD or equivalent
MSD Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Selected Ion Monitoring (SIM) Parameters for this compound:

Ion Typem/z
Quantifier Ion 205 (M⁺)
Qualifier Ion 1 207 (M+2)⁺
Qualifier Ion 2 126 (M-Br)⁺

Data Presentation

Quantitative Data Summary

A calibration curve should be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the method should be evaluated by the correlation coefficient (R²), which should be ≥ 0.99.

Analyte Linear Range (µg/mL) Correlation Coefficient (R²) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Precision (%RSD, n=6)
This compound0.1 - 50≥ 0.9950.030.1< 5%

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation (Stock & Working Solutions) GC_Injection GC Injection (1 µL, Splitless) Standard_Prep->GC_Injection Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Spike_IS Spike Internal Standard Sample_Prep->Spike_IS Spike_IS->GC_Injection GC_Separation GC Separation (HP-5ms Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the analytical method leading to a reliable quantitative result.

Logical_Relationship Logical Flow for Quantitative Accuracy Accurate_Standard Accurate Standard Preparation Valid_Calibration Valid Calibration Curve (R² > 0.99) Accurate_Standard->Valid_Calibration Efficient_Extraction Efficient & Reproducible Extraction IS_Correction Internal Standard Correction Efficient_Extraction->IS_Correction Reliable_Quantification Reliable Quantification IS_Correction->Reliable_Quantification Optimal_Chroma Optimal Chromatographic Separation Specific_Detection Specific Mass Detection (SIM) Optimal_Chroma->Specific_Detection Specific_Detection->Valid_Calibration Valid_Calibration->Reliable_Quantification

Caption: Key factors ensuring accurate quantification in GC-MS analysis.

Conclusion

The GC-MS method described provides a robust and sensitive protocol for the analysis of this compound. The use of an internal standard and carefully controlled chromatographic and mass spectrometric conditions ensures high accuracy and precision, making this method suitable for a wide range of applications in research and industrial settings.

References

Application Notes and Protocols for the Use of 3-Bromo-2-chloroaniline in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-bromo-2-chloroaniline as a versatile building block in the synthesis of novel heterocyclic compounds. The strategic positioning of the bromine and chlorine atoms on the aniline (B41778) ring allows for selective functionalization, making it a valuable precursor for creating diverse molecular architectures with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom and a less reactive chlorine atom ortho to the amino group, enables regioselective transformations. This allows for the sequential introduction of different functionalities, paving the way for the construction of novel heterocyclic systems. This document outlines protocols for three key transformations of this compound: Palladium-catalyzed Suzuki-Miyaura coupling, acylation, and sulfonylation, which are foundational reactions for building more complex heterocyclic scaffolds such as quinazolines, benzodiazepines, and phenothiazines.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 3-position.

Application Note:

This protocol describes the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid to synthesize 3-aryl-2-chloroanilines. These products are valuable intermediates for the synthesis of various fused heterocyclic systems. The reaction is carried out using a palladium catalyst and a base in a suitable solvent system.

Experimental Protocol: Synthesis of 3'-Bromo-2'-chloro-[1,1'-biphenyl]-2-amine

Materials:

  • This compound

  • (2-Aminophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), (2-aminophenyl)boronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:
Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
This compound(2-Aminophenyl)boronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O100183'-Bromo-2'-chloro-[1,1'-biphenyl]-2-amine~75-85
This compound(2-Fluoro-3-methoxyphenyl)boronic acidPd(dicyclohexylphosphino)ferrocene]Cl₂Na₂CO₃Dioxane100163-Bromo-2-chloro-1-(2-fluoro-3-methoxyphenyl)benzeneNot Reported

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Workflow:

Suzuki_Coupling_Workflow reagents Combine Reactants: - this compound - Arylboronic acid - Base (Na₂CO₃) inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Pd Catalyst and Solvents inert->catalyst reflux Heat to Reflux (12-24h) catalyst->reflux workup Aqueous Work-up & Extraction reflux->workup purify Column Chromatography workup->purify product Pure 3-Aryl-2-chloroaniline purify->product

Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.

II. Acylation of the Amino Group

Acylation of the amino group in this compound is a common strategy to protect the amine, reduce its activating effect in subsequent electrophilic aromatic substitution reactions, or to introduce a functional handle for further cyclization reactions.

Application Note:

This protocol details the acylation of this compound with an acylating agent to form the corresponding N-(3-bromo-2-chlorophenyl)amide. These amides can serve as precursors for the synthesis of various heterocycles, including quinazolinones.

Experimental Protocol: Synthesis of N-(3-bromo-2-chlorophenyl)acetamide

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (B109758) (DCM) or other suitable solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Reagent Addition: Slowly add pyridine (1.2 equiv.) followed by the dropwise addition of acetic anhydride (1.1 equiv.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.

Data Presentation:
Reactant 1Acylating AgentBaseSolventTemp (°C)Time (h)ProductYield (%)
This compoundAcetic anhydridePyridineDCM0 to RT3N-(3-bromo-2-chlorophenyl)acetamide>90
This compoundTrifluoroacetic anhydrideTriethylamineDCM0 to RT2N-(3-bromo-2-chlorophenyl)-2,2,2-trifluoroacetamideNot Reported

Note: Yields are approximate and can vary.

Signaling Pathway Diagram:

Acylation_Mechanism cluster_0 Acylation of this compound aniline This compound (Nucleophile) anhydride Acetic Anhydride (Electrophile) aniline->anhydride Nucleophilic Attack intermediate Tetrahedral Intermediate anhydride->intermediate product N-(3-bromo-2-chlorophenyl)acetamide intermediate->product Collapse of Intermediate acetate Acetate (Leaving Group) intermediate->acetate Elimination

Caption: Mechanism of Acylation of this compound.

III. Sulfonylation of the Amino Group

Sulfonylation of this compound introduces a sulfonyl group, which can act as a directing group or a precursor for further transformations in the synthesis of sulfur-containing heterocycles.

Application Note:

This protocol describes the sulfonylation of this compound with a sulfonyl chloride to yield the corresponding N-(3-bromo-2-chlorophenyl)sulfonamide. These compounds are of interest as intermediates in the synthesis of biologically active molecules.

Experimental Protocol: Synthesis of N-(3-bromo-2-chlorophenyl)propane-1-sulfonamide

Materials:

  • This compound

  • Propane-1-sulfonyl chloride

  • Pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in pyridine.

  • Reagent Addition: Slowly add propane-1-sulfonyl chloride (2.5 equiv.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired product.

Data Presentation:
Reactant 1Sulfonylating AgentBase/SolventTemp (°C)Time (h)ProductYield (%)
This compoundPropane-1-sulfonyl chloridePyridineRT16N-(3-bromo-2-chlorophenyl)propane-1-sulfonamideNot Reported

Note: Yield information was not available in the cited patent.

Logical Relationship Diagram:

Sulfonylation_Process start Start dissolve Dissolve this compound in Pyridine start->dissolve add_sulfonyl Add Propane-1-sulfonyl chloride dissolve->add_sulfonyl react Stir at Room Temperature (Overnight) add_sulfonyl->react remove_solvent Remove Solvent (in vacuo) react->remove_solvent purify Purify by Column Chromatography remove_solvent->purify end N-(3-bromo-2-chlorophenyl) propane-1-sulfonamide purify->end

Caption: Process flow for the Sulfonylation of this compound.

Application Notes: 3-Bromo-2-chloroaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-chloroaniline is a halogenated aromatic amine that holds potential as a versatile building block in the synthesis of azo dyes. While specific examples in peer-reviewed literature are scarce, its structural similarity to other substituted anilines, such as 3-chloroaniline (B41212) and 4-bromoaniline, suggests its utility in creating a diverse range of dyestuffs. Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The color of these dyes can be tuned by the judicious selection of the diazo component (derived from an aromatic amine) and the coupling component.

The presence of both bromine and chlorine atoms on the aniline (B41778) ring of this compound is expected to influence the properties of the resulting dyes. These electron-withdrawing halogens can affect the electronic properties of the azo chromophore, potentially leading to shifts in the absorption maxima (λmax) and influencing properties such as lightfastness and thermal stability. The substitution pattern may also impact the tinctorial strength and affinity of the dye for various substrates.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0–5 °C) with the addition of sodium nitrite (B80452).

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final dye molecule.

This application note provides a representative protocol for the synthesis of a hypothetical disperse azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Experimental Protocols

Protocol 1: Synthesis of a Representative Azo Dye from this compound and N,N-Dimethylaniline

This protocol describes a hypothetical synthesis and is based on established procedures for analogous compounds.

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • pH paper

  • Standard laboratory glassware

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 2.06 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the suspension to 0–5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold this compound suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench the excess nitrous acid until the test is negative.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of glacial acetic acid.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution with continuous, efficient stirring.

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for another hour to ensure the coupling reaction goes to completion.

  • Slowly add a solution of sodium acetate to adjust the pH of the mixture to 4-5.

Part C: Isolation and Purification

  • Collect the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a generous amount of cold deionized water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from ethanol to obtain the purified azo dye.

  • Dry the final product in a vacuum oven at 60 °C.

Data Presentation

The following table summarizes the expected, hypothetical data for the synthesized azo dye.

ParameterValue
Product Name (E)-4-((3-bromo-2-chlorophenyl)diazenyl)-N,N-dimethylaniline
Appearance Orange to Red Crystalline Solid
Yield 80-90% (Estimated)
λmax (in DMF) 450-480 nm (Estimated)
Molar Mass 354.65 g/mol

Note: The yield and λmax are estimated values based on structurally similar azo dyes.

Visualizations

ReactionPathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Final Product A This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) A->Diazotization B N,N-Dimethylaniline Coupling Azo Coupling (Acetic Acid, 0-5°C) B->Coupling C 3-Bromo-2-chlorobenzenediazonium chloride Diazotization->C D Azo Dye Coupling->D C->Coupling

Caption: Synthetic pathway for the formation of an azo dye from this compound.

ExperimentalWorkflow Start Start Diazotization Diazotization of This compound Start->Diazotization Coupling Azo Coupling with N,N-Dimethylaniline Diazotization->Coupling Isolation Isolation by Vacuum Filtration Coupling->Isolation Purification Recrystallization from Ethanol Isolation->Purification Drying Drying in Vacuum Oven Purification->Drying End Final Product Drying->End

Caption: Experimental workflow for the synthesis and purification of the azo dye.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-2-chloroaniline synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, particularly focusing on the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829).

Q1: Why is the yield of my this compound low after reduction with SnCl₂?

A1: Low yields in the tin(II) chloride reduction can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is refluxed for a sufficient amount of time (typically 3 hours) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent Quality: The SnCl₂ used may be of poor quality or partially oxidized. Use anhydrous SnCl₂ from a freshly opened container for best results.

  • Insufficient Quenching and Extraction: Inadequate quenching of the reaction with water or inefficient extraction with ethyl acetate (B1210297) can lead to product loss. Ensure thorough mixing during quenching and perform multiple extractions to maximize the recovery of the product.[1][2]

  • Purification Losses: Significant amounts of the product can be lost during purification by silica (B1680970) gel column chromatography.[1][2] Optimizing the eluent system and careful handling during chromatography can minimize these losses.

Q2: I am observing multiple spots on my TLC plate after the reduction reaction. What are these impurities?

A2: The presence of multiple spots on the TLC plate could indicate:

  • Unreacted Starting Material: The spot corresponding to 1-bromo-2-chloro-3-nitrobenzene may still be present, indicating an incomplete reaction.

  • Side Products: Over-reduction or side reactions can lead to the formation of other aniline (B41778) derivatives.

  • Tin Residues: Incomplete removal of tin salts during the work-up can also result in impurities. Washing the organic layer thoroughly with a saturated sodium bicarbonate solution can help remove acidic impurities and tin residues.

Q3: The iron-based reduction of 1-bromo-2-chloro-3-nitrobenzene is not giving the reported high yield. What could be wrong?

A3: While this method can provide high yields, several factors are critical for its success:

  • Activation of Iron Powder: The surface of the iron powder may be oxidized. Pre-washing the iron powder with dilute HCl to activate it can improve the reaction rate and yield.

  • Reaction Conditions: The reaction is typically carried out at room temperature for an extended period (e.g., 16 hours).[1] Ensure adequate stirring to maintain a good suspension of the iron powder.

  • pH Adjustment: After the reaction, it is crucial to neutralize the mixture with a base (e.g., NaOH solution) to precipitate iron salts and liberate the free aniline before extraction.[1] Incomplete neutralization can lead to low extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most commonly reported method is the reduction of 1-bromo-2-chloro-3-nitrobenzene. This reduction can be achieved using various reagents, with tin(II) chloride (SnCl₂) and iron powder in an acidic medium being the most prevalent.[1]

Q2: How can I purify the crude this compound?

A2: The most effective method for purifying crude this compound is silica gel column chromatography.[1][2] A common eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 1:50 or 1:10 v/v).[1]

Q3: Are there alternative methods for the bromination of 2-chloroaniline (B154045) to obtain the 3-bromo isomer?

A3: Direct bromination of 2-chloroaniline typically leads to a mixture of isomers, with the major product often being the 4-bromo or 6-bromo isomer due to the directing effects of the amino and chloro groups. Achieving selective bromination at the 3-position is challenging and may require a multi-step synthesis involving protecting groups or specialized reagents. For instance, protecting the amino group as an acetanilide (B955) can influence the regioselectivity of halogenation.[3][4]

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods of this compound and its Isomers.

Starting MaterialReagentsProductYield (%)Reference
1-Bromo-2-chloro-3-nitrobenzeneSnCl₂, Ethanol (B145695)This compound55.2[1][2]
1-Bromo-2-chloro-3-nitrobenzeneIron, Acetic Acid, Ethanol, WaterThis compound100[1]
2-ChloroanilineNaBr, NaHSO₃, 4-(phenylethynyl)benzonitrile, Acetonitrile, Water, LED irradiation4-Bromo-2-chloroaniline85[5]
o-ChloroanilineKBr, ZnAl-BrO₃⁻-LDHs, Acetic Acid, Water4-Bromo-2-chloroaniline78[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 1-Bromo-2-chloro-3-nitrobenzene with SnCl₂ [1][2]

  • A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and SnCl₂ (12.97 g, 57.20 mmol) in ethanol (60 mL) is prepared in a round-bottom flask.

  • The mixture is stirred and heated under reflux for 3 hours.

  • After cooling to room temperature, the reaction is quenched with deionized water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50) to yield this compound as an off-white solid (1.3 g, 55.2% yield).

Protocol 2: Synthesis of this compound via Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Iron [1]

  • To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.

  • The resulting mixture is stirred at room temperature for 16 hours.

  • The mixture is then neutralized with a 5 N NaOH solution.

  • The product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product (14.0 g, 100% yield).

Visualizations

Troubleshooting_Low_Yield Start Low Yield of this compound CheckTLC Check TLC of Crude Product Start->CheckTLC StartingMaterial Significant Starting Material Present? CheckTLC->StartingMaterial IncompleteReaction Incomplete Reaction StartingMaterial->IncompleteReaction Yes MultipleSpots Multiple Impurity Spots? StartingMaterial->MultipleSpots No ExtendReaction Action: Extend Reaction Time / Increase Temperature IncompleteReaction->ExtendReaction SideReactions Possible Side Reactions / Degradation MultipleSpots->SideReactions Yes WorkupLoss Check Aqueous Layer for Product MultipleSpots->WorkupLoss No OptimizeConditions Action: Optimize Reaction Conditions (e.g., lower temperature, check reagent purity) SideReactions->OptimizeConditions Emulsion Emulsion during Extraction? WorkupLoss->Emulsion BreakEmulsion Action: Add Brine / Filter through Celite Emulsion->BreakEmulsion Yes PurificationLoss Review Purification Step Emulsion->PurificationLoss No ColumnOverload Column Overloaded? / Incorrect Eluent? PurificationLoss->ColumnOverload OptimizeChromo Action: Optimize Column Loading and Eluent System ColumnOverload->OptimizeChromo Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Nitro_Reduction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Start 1-Bromo-2-chloro-3-nitrobenzene Reaction Nitro Group Reduction Start->Reaction ReducingAgent Reducing Agent (e.g., SnCl₂ or Fe/H⁺) ReducingAgent->Reaction Product This compound Reaction->Product Byproducts Byproducts (e.g., Tin oxides or Iron salts) Reaction->Byproducts

Caption: Logical relationship of the nitro group reduction pathway.

References

Identifying common byproducts in 3-Bromo-2-chloroaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloroaniline in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent side reactions are homocoupling, where two molecules of this compound react to form a biaryl byproduct, and hydrodehalogenation, where one of the halogen atoms is replaced by a hydrogen atom.

Q2: In this compound, which halogen is more reactive in cross-coupling reactions?

A2: The carbon-bromine (C-Br) bond is weaker and therefore generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine-substituted position under carefully controlled conditions.

Q3: What causes the formation of homocoupling byproducts?

A3: Homocoupling byproducts, such as 3,3'-dichloro-2,2'-diaminobiphenyl, can form through several mechanisms. In Suzuki-Miyaura coupling, this can be initiated by the presence of Pd(II) species, which can arise from an inefficient reduction of the Pd(II) precatalyst or exposure of the reaction mixture to oxygen. In nickel-catalyzed reactions, unstable organonickel intermediates can decompose to form biaryl byproducts.

Q4: How can I minimize hydrodehalogenation?

A4: Hydrodehalogenation, leading to the formation of 2-chloroaniline (B154045) or 3-bromoaniline, can occur in the presence of a hydride source. This can be from the solvent (e.g., alcohols), the amine base, or moisture. To minimize this, use anhydrous solvents, select a non-coordinating base, and ensure your reaction is run under a dry, inert atmosphere. In Buchwald-Hartwig amination, β-hydride elimination from the palladium-amido complex can also lead to hydrodehalogenation.[1] The choice of ligand is critical; bulky, electron-rich phosphine (B1218219) ligands can often suppress this side reaction.

Q5: My reaction is not going to completion, and I see a lot of starting material. What could be the issue?

A5: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can deactivate, forming palladium black. This can be caused by impurities in the starting materials or solvents, or by running the reaction at too high a temperature.

  • Insufficient Reagent: Ensure you are using the correct stoichiometry of all reagents, including the coupling partner, base, and catalyst/ligand.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. An inappropriate ligand for the specific transformation can lead to low reactivity.

  • Base Incompatibility: The choice of base is critical and substrate-dependent. An unsuitable base may not be strong enough to facilitate the necessary steps in the catalytic cycle.[2]

Troubleshooting Guides

Issue 1: Formation of Significant Homocoupling Byproduct

Symptoms:

  • Presence of a significant peak in your analytical data (e.g., GC-MS, LC-MS) corresponding to the mass of a dimer of this compound.

  • Reduced yield of the desired cross-coupled product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxygen in the reaction mixture Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inefficient Pd(0) formation from Pd(II) precatalyst If using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions (ligand, solvent, temperature) are suitable for its efficient reduction to the active Pd(0) species. Alternatively, use a Pd(0) precatalyst such as Pd₂(dba)₃.
High reaction temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions like homocoupling.
Inappropriate ligand Screen different phosphine ligands. Bulky, electron-rich ligands can often stabilize the catalytic intermediates and disfavor homocoupling pathways.
Issue 2: Presence of Hydrodehalogenation Byproducts (2-chloroaniline or 3-bromoaniline)

Symptoms:

  • Detection of species with a mass corresponding to the replacement of either bromine or chlorine with hydrogen.

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of water or protic impurities Use anhydrous solvents and dry all reagents thoroughly. Run the reaction under a strictly inert and dry atmosphere.
Use of a protic solvent (e.g., alcohols) Switch to an aprotic solvent such as toluene (B28343), dioxane, or THF.
β-Hydride elimination (in Buchwald-Hartwig amination) This is a known side reaction.[1] The choice of ligand is critical. Bidentate phosphine ligands like BINAP or DPPF, or bulky monodentate ligands can often minimize this pathway.[1]
Reaction with amine base or coupling partner Certain amines can act as hydride donors. Consider using a non-nucleophilic, non-coordinating base like NaOtBu, K₃PO₄, or Cs₂CO₃.

Experimental Protocols

The following are generalized starting protocols for common reactions involving this compound. Note: These may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is designed for the selective coupling at the C-Br bond.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv.)

  • Degassed Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is for the selective amination at the C-Br position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of Argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Byproducts start Reaction of This compound byproduct Common Byproducts Observed start->byproduct homocoupling Homocoupling (Biaryl Formation) byproduct->homocoupling hydrodehalogenation Hydrodehalogenation (Loss of Br or Cl) byproduct->hydrodehalogenation cause_homo Causes: - Oxygen Exposure - Inefficient Pd(0) Generation - High Temperature homocoupling->cause_homo is caused by cause_hydro Causes: - Protic Solvents/Impurities - Hydride Donating Base - Beta-Hydride Elimination hydrodehalogenation->cause_hydro is caused by solution_homo Solutions: - Degas Solvents - Use Pd(0) Precatalyst - Lower Temperature cause_homo->solution_homo is addressed by solution_hydro Solutions: - Use Anhydrous Aprotic Solvents - Use Non-coordinating Base - Optimize Ligand Choice cause_hydro->solution_hydro is addressed by

Caption: Troubleshooting logic for common byproducts in this compound reactions.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (this compound, Coupling Partner, Catalyst, Ligand, Base) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat and Stir solvent->reaction monitoring 5. Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup (Quench, Extract) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product 8. Pure Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Methods for removing impurities from crude 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Bromo-2-chloroaniline

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It offers detailed methods for removing impurities and ensuring the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain several types of impurities depending on the synthetic route. These can be broadly categorized as:

  • Process-Related Impurities: This includes unreacted starting materials (e.g., 1-bromo-2-chloro-3-nitrobenzene), reagents (e.g., SnCl2, iron powder), and solvents used during the synthesis.[1][2]

  • By-products: Side reactions can lead to the formation of isomeric or related halogenated anilines.

  • Degradation Impurities: Halogenated anilines are susceptible to oxidation, which often results in colored impurities (e.g., yellow, brown, or black).[2] Storing the compound under an inert atmosphere (like nitrogen or argon) in a cool, dark place can help minimize degradation.[2]

Q2: My purified this compound is colored. How can I remove the color?

A2: A colored product is a classic sign of oxidation.[2] Several methods can be employed to remove these colored impurities:

  • Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities.

  • Distillation: For liquid compounds or those that can be melted without decomposition, vacuum or steam distillation can be effective.[2] Distilling over a small amount of zinc dust can help prevent oxidation during heating.[2]

  • Chromatography: Passing the compound through a short plug of silica (B1680970) gel or alumina (B75360) can remove polar, colored impurities.[2]

Q3: How can I remove unreacted starting materials that have similar polarity to my product?

A3: When the starting material and product have very similar polarities, separation by standard chromatography can be challenging. In such cases, an acid-base extraction can be highly effective.[2] This method utilizes the basicity of the aniline (B41778) group.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Colored Product (Yellow/Brown) Oxidation of the aniline- Recrystallize with a small amount of activated charcoal or sodium dithionite.[2]- If liquid, perform vacuum or steam distillation, potentially over zinc dust.[2]- Pass through a short plug of silica gel.[2]
Presence of Unreacted Starting Material Incomplete reaction or similar polarity- Perform an acid-base extraction to separate the basic aniline product from neutral starting materials.[2]
Multiple Spots on TLC after Purification Inefficient purification method- Optimize the solvent system for column chromatography.- Attempt recrystallization from a different solvent system.
Low Yield after Recrystallization Product is too soluble in the chosen solvent- Use a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[3]- Cool the solution slowly and then in an ice bath to maximize crystal formation.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a common and effective method for purifying this compound.[1][4]

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Solvent system (e.g., ethyl acetate (B1210297)/petroleum ether)

  • Glass column

  • Collection flasks

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system. Different solvent ratios can be used for optimal separation. Common ratios include:

    • Ethyl acetate/petroleum ether = 1:50[1][4]

    • Ethyl acetate/petroleum ether = 1:10[1]

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an off-white solid.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools.[3][5]

Materials:

  • Crude this compound

  • Appropriate solvent (e.g., ethanol, heptane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The slower the cooling, the purer the crystals.[3] Further cooling in an ice bath can maximize the yield.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals to remove any residual solvent.

Protocol 3: Purification by Acid-Base Extraction

This method is particularly useful for separating the basic this compound from neutral impurities.[2]

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude mixture in an organic solvent.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic aniline will be protonated and move into the aqueous layer.[2]

  • Separation: Separate the aqueous layer containing the protonated aniline salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the solution is basic (pH > 9), which will precipitate the aniline.[2]

  • Re-extraction: Extract the purified aniline back into an organic solvent.[2]

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.[2]

Quantitative Data Summary

Purification MethodSolvent System / ReagentsTypical YieldPurityReference
Column Chromatography Ethyl acetate/petroleum ether (1:50)55.2%Off-white solid[1][4]
Column Chromatography Petroleum ether/ethyl acetate (10:1)100% (of crude)Desired product[1]
Acid-Base Extraction Diethyl ether/1M HCl/6M NaOH-Purified aniline[2]

Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification method based on the nature of the impurities present in the crude this compound.

PurificationWorkflow start Crude this compound check_impurities Analyze Impurity Profile (e.g., TLC, NMR) start->check_impurities is_colored Is the product colored? check_impurities->is_colored has_neutral_impurities Are there neutral impurities with similar polarity? is_colored->has_neutral_impurities charcoal_recrystallization Recrystallization with Activated Charcoal is_colored->charcoal_recrystallization Yes has_polar_impurities Are there significant polar impurities? has_neutral_impurities->has_polar_impurities acid_base_extraction Acid-Base Extraction has_neutral_impurities->acid_base_extraction Yes column_chromatography Column Chromatography has_polar_impurities->column_chromatography Yes recrystallization Recrystallization has_polar_impurities->recrystallization No end_product Pure this compound charcoal_recrystallization->end_product distillation Vacuum/Steam Distillation distillation->end_product acid_base_extraction->end_product column_chromatography->end_product recrystallization->end_product

Caption: Workflow for selecting a purification method.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of 2-chloroaniline (B154045).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when brominating 2-chloroaniline?

The major product of the monobromination of 2-chloroaniline is typically 4-bromo-2-chloroaniline (B1269894). The amino group is a strong activating, ortho-, para-director, and the para-position is sterically less hindered. However, depending on the reaction conditions, other isomers such as 6-bromo-2-chloroaniline and di- or tri-brominated products can also be formed.

Q2: Why is my reaction producing a large amount of di- and tri-brominated products?

The amino group in 2-chloroaniline is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic substitution. This high reactivity can easily lead to multiple brominations. To control this, you can either protect the amine group or use milder brominating agents and carefully control the reaction conditions.[1]

Q3: How can I improve the regioselectivity of the bromination to favor the 4-bromo isomer?

Several strategies can be employed to enhance regioselectivity:

  • Protecting the Amino Group: Acetylation of the amino group to form 2-chloroacetanilide reduces its activating effect and introduces steric hindrance, favoring bromination at the para-position.[2][3] The acetyl group can be removed later by hydrolysis.[4]

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can provide better control over the reaction compared to elemental bromine.[5][6]

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction.[6][7]

  • Catalysis: Copper-catalyzed bromination has been shown to be a practical method for regioselective bromination of anilines.[8][9][10]

Q4: What are some common side reactions to be aware of during the bromination of 2-chloroaniline?

Besides over-bromination, other potential side reactions include the formation of undesired isomers and oxidation of the aniline (B41778) starting material or product, especially when using strong oxidizing agents. Incomplete acetylation before bromination can also lead to the over-halogenation or oxidation of the remaining aniline.[11][12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh or properly stored brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high. 2. Strong activating effect of the unprotected amino group. 3. Incorrect stoichiometry of the brominating agent.1. Perform the reaction at a lower temperature (e.g., in an ice bath).[11][12] 2. Protect the amino group as an acetamide (B32628) before bromination.[2][3] 3. Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents for monobromination).
Product is a Dark Oil or Tarry Substance 1. Oxidation of the aniline. 2. Reaction temperature was too high, leading to decomposition.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain a controlled, lower reaction temperature.
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent. 2. Formation of a stable emulsion during extraction.1. Use a different solvent for extraction or cool the aqueous layer before extraction. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion.

Experimental Protocols

Protocol 1: Bromination of 2-Chloroaniline using N-Bromosuccinimide (NBS)

This protocol describes a direct bromination of 2-chloroaniline.

  • Dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as acetonitrile (B52724) in a round-bottom flask.[5]

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Multi-step Synthesis via Acetylation-Bromination-Hydrolysis

This protocol involves the protection of the amino group for a more controlled bromination.

Step 1: Acetylation of 2-Chloroaniline

  • To a solution of 2-chloroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (B1165640) (1.1 eq) dropwise with stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the 2-chloroacetanilide.

  • Filter the solid, wash with cold water, and dry.

Step 2: Bromination of 2-Chloroacetanilide

  • Dissolve the dried 2-chloroacetanilide (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Filter the precipitated 4-bromo-2-chloroacetanilide, wash with water, and dry.

Step 3: Hydrolysis of 4-Bromo-2-chloroacetanilide

  • Reflux the 4-bromo-2-chloroacetanilide (1.0 eq) in a mixture of ethanol (B145695) and concentrated hydrochloric acid for 4-6 hours.[4]

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide (B78521) until the pH is basic.

  • Extract the 4-bromo-2-chloroaniline with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Data Presentation

Table 1: Comparison of Different Bromination Methods for 2-Chloroaniline

MethodBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Direct BrominationN-BromosuccinimideAcetonitrile202-[5]
PhotocatalyticSodium BromideAcetonitrile/WaterRoom Temp785[13]
Oxidative BrominationPotassium BromideAcetic Acid/Water25178[5][14]
Copper-CatalyzedSodium BromideAcetonitrile/Water7-252456[9]

Visualizations

Experimental Workflow: Multi-step Synthesis of 4-Bromo-2-chloroaniline

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A 2-Chloroaniline C 2-Chloroacetanilide A->C Acetylation B Acetic Anhydride, Acetic Acid B->C E 4-Bromo-2-chloroacetanilide C->E Bromination D Bromine, Acetic Acid D->E G 4-Bromo-2-chloroaniline E->G Hydrolysis F Ethanol, HCl F->G

Caption: Multi-step synthesis of 4-bromo-2-chloroaniline.

Troubleshooting Logic: Low Product Yield```dot

G Start Low Product Yield CheckReagents Check Brominating Agent Activity Start->CheckReagents CheckTemp Review Reaction Temperature Start->CheckTemp CheckTime Verify Reaction Time Start->CheckTime CheckPurity Analyze Purity of Starting Material Start->CheckPurity Solution1 Use Fresh Reagent CheckReagents->Solution1 Solution2 Optimize Temperature CheckTemp->Solution2 Solution3 Increase Reaction Time CheckTime->Solution3 Solution4 Purify Starting Material CheckPurity->Solution4

Caption: General mechanism of electrophilic bromination.

References

Technical Support Center: Synthesis of 3-Bromo-2-chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 3-Bromo-2-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the parent this compound?

A1: The most prevalent method is the reduction of a nitro precursor, 1-bromo-2-chloro-3-nitrobenzene (B1291829). This transformation is typically achieved using metal reductants in an acidic medium. Common reagents include tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder in a mixture of acetic acid, ethanol, and water.[1][2]

Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I prevent it?

A2: Discoloration in anilines is most often due to aerial oxidation.[3] The amino group is susceptible to oxidation, which is often accelerated by exposure to light and air, leading to the formation of colored by-products.[3] To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[3]

Q3: What are the key safety precautions when working with this compound and its derivatives?

A3: Halogenated anilines are toxic and can be absorbed through the skin. They are also suspected carcinogens and can cause skin and eye irritation.[3] It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Always consult the Safety Data Sheet (SDS) for the specific compound before commencing work.

Q4: I am having trouble purifying my this compound derivative by silica (B1680970) gel chromatography. The compound is streaking and the yield is low. What can I do?

A4: The basic nature of the aniline's amino group can cause strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel, leading to poor separation and product loss.[3] To mitigate this, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine, such as triethylamine (B128534) (e.g., 0.5-1% in the eluent). Alternatively, using alumina (B75360) (basic or neutral) as the stationary phase can be a good option.

Troubleshooting Guides

Synthesis of this compound via Nitro Reduction

This guide focuses on the common reduction of 1-bromo-2-chloro-3-nitrobenzene.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Reducing Agent Use a fresh batch of SnCl₂ or high-purity, fine-powder iron. The activity of metal reducing agents can diminish over time due to oxidation.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider increasing the reaction temperature or adding more reducing agent in portions.
Product Loss During Workup Ensure the pH is adequately basic during the workup to deprotonate the anilinium salt and extract the free amine into the organic layer. Incomplete neutralization will result in the product remaining in the aqueous phase.

Problem 2: Presence of Impurities and Side Products

Possible Cause Troubleshooting Steps
Dehalogenation Overly harsh reaction conditions (e.g., prolonged heating, overly strong acid) can sometimes lead to the loss of the bromine or chlorine substituents.[4] Using milder conditions or a more chemoselective reducing system, like catalytic hydrogenation with a specialized catalyst (e.g., Raney Nickel), can help avoid this.[4]
Incomplete Reduction The presence of nitroso or azoxy intermediates can occur with insufficient reducing agent or reaction time. Ensure complete conversion by TLC monitoring.
Oxidation during Purification The crude product can oxidize upon exposure to air.[3] Work up the reaction and purify the product promptly. Adding a small amount of a reducing agent like sodium dithionite (B78146) during recrystallization can help remove colored oxidation impurities.[3]

Experimental Protocol: Synthesis of this compound using SnCl₂

A solution of 1-bromo-2-chloro-3-nitrobenzene (e.g., 2.7 g, 11.44 mmol) and SnCl₂ (e.g., 12.97 g, 57.20 mmol) in ethanol (60 mL) is stirred under reflux for approximately 3 hours.[1] The reaction is monitored by TLC until the starting material is consumed. After cooling to room temperature, the reaction is quenched with deionized water and extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.[1]

Quantitative Data: Comparison of Nitro Reduction Methods

Reducing System Solvent Temp (°C) Time (h) Typical Yield (%) Notes
SnCl₂EthanolReflux355.2A common and effective lab-scale method.[1]
Iron / Acetic AcidEtOH / H₂O2016100Often used in larger-scale synthesis; requires careful pH control during workup.[2]
Catalytic Hydrogenation (Raney® Nickel)Methanol/Ethanol25 - 602 - 8>90Preferred for avoiding dehalogenation compared to Pd/C.[4]

Troubleshooting Workflow for Low Yield in Nitro Reduction

G cluster_troubleshooting Troubleshooting Path start Start: Low Yield check_reagents Check Reagent Quality (SnCl₂, Iron, etc.) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK use_fresh Use Fresh/High-Purity Reagents check_reagents->use_fresh Reagents Suspect check_workup Analyze Workup Procedure check_conditions->check_workup Conditions Correct optimize_cond Increase Temp/Time Monitor by TLC check_conditions->optimize_cond Incomplete Reaction product_found Yield Improved check_workup->product_found Workup Optimized optimize_workup Ensure Basic pH for Extraction Check for Emulsions check_workup->optimize_workup Product Loss Suspected use_fresh->check_reagents optimize_cond->check_conditions optimize_workup->check_workup G pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex LₙPd(Ar)(X) oxidative_addition->pd_complex ligand_exchange Amine Coordination + Base pd_complex->ligand_exchange R₂'NH, Base amido_complex LₙPd(Ar)(NR₂') ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂' G start Start: Low/No Yield check_reactivity Assess C-X Bond Reactivity (Br vs. Cl) start->check_reactivity check_boronic_acid Check Boronic Acid Stability check_reactivity->check_boronic_acid Reactivity Considered optimize_catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Increase Temperature check_reactivity->optimize_catalyst Coupling at C-Cl check_base Evaluate Base and Conditions check_boronic_acid->check_base Boronic Acid Stable use_ester Switch to Pinacol Ester or Trifluoroborate Salt check_boronic_acid->use_ester Protodeboronation Suspected success Yield Improved check_base->success Optimized screen_bases Screen Bases (K₃PO₄, Cs₂CO₃) Ensure Anhydrous Conditions check_base->screen_bases Base Ineffective optimize_catalyst->check_reactivity use_ester->check_boronic_acid screen_bases->check_base

References

Understanding the degradation pathways of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloroaniline. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific literature on this compound is limited, based on studies of similar halogenated anilines, the primary degradation pathways are expected to involve:

  • Advanced Oxidation Processes (AOPs): Degradation is initiated by highly reactive species like hydroxyl radicals (•OH), leading to hydroxylation of the aromatic ring, followed by dehalogenation (removal of bromine and chlorine) and eventual ring cleavage.[1][2]

  • Microbial Degradation: Aerobic biodegradation typically starts with oxidative deamination to form a corresponding catechol derivative.[3][4] This is followed by either ortho- or meta-cleavage of the aromatic ring.[3][4]

  • Photodegradation: Direct photolysis or photocatalysis (e.g., using TiO₂) can lead to the formation of various intermediates through reactions with photogenerated reactive oxygen species.[1]

Q2: What are the likely initial intermediates in the degradation of this compound?

A2: The initial intermediates will depend on the degradation method:

  • AOPs: Expect the formation of hydroxylated derivatives (e.g., aminobromochlorophenols) and dehalogenated anilines (e.g., 2-chloroaniline (B154045) or 3-bromoaniline).

  • Microbial Degradation: The likely first stable intermediate is 3-bromo-2-chlorocatechol, formed via oxidative deamination.[3]

  • Photodegradation: Intermediates such as 2-chlorophenol (B165306) and p-benzoquinone have been observed in the photodegradation of similar compounds like 2-chloroaniline.[1]

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its more polar degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) (often with a formic acid modifier) is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile intermediates and the parent compound.[5][6] Derivatization may be necessary for less volatile products. The presence of bromine and chlorine can be confirmed by their characteristic isotopic patterns in the mass spectrum.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of non-volatile degradation products by determining their mass-to-charge ratio.[8]

Q4: Is this compound expected to be persistent in the environment?

A4: Yes, halogenated anilines are generally considered persistent organic pollutants due to their chemical stability and resistance to natural degradation processes.[1][9][10] Their persistence can lead to bioaccumulation in the environment.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.

ProblemPossible Cause(s)Recommended Solution(s)
No degradation observed Inappropriate experimental conditions (e.g., pH, temperature, catalyst concentration).Optimize reaction parameters. For AOPs, adjust pH as it significantly influences radical generation. For microbial degradation, ensure the culture conditions (nutrients, temperature, aeration) are optimal for the specific strain.
Low reactivity of this compound.Increase the concentration of the oxidizing agent (e.g., H₂O₂) in AOPs or use a more potent catalyst. For microbial studies, consider using an acclimated microbial consortium.
Poor peak shape or resolution in HPLC/GC analysis Inadequate chromatographic method.For HPLC, adjust the mobile phase composition, gradient, or switch to a different column chemistry (e.g., phenyl-hexyl). For GC, optimize the temperature program and carrier gas flow rate. A new liner or column trim may be needed if peak tailing increases over time.[5]
Matrix interference from the sample.Employ sample cleanup techniques such as solid-phase extraction (SPE) prior to analysis.
Difficulty in identifying degradation products by MS Low concentration of intermediates.Concentrate the sample before analysis.
Complex fragmentation patterns.Use soft ionization techniques in MS to obtain a more prominent molecular ion peak.[5] Compare fragmentation patterns with known standards or spectral libraries.
Co-elution of multiple products.Improve chromatographic separation (see "Poor peak shape or resolution").
Inconsistent or non-reproducible degradation rates Fluctuation in experimental parameters.Ensure precise control of temperature, pH, light intensity (for photodegradation), and reagent concentrations.
Contamination of reagents or glassware.Use high-purity reagents and thoroughly clean all glassware. Run blank experiments to check for contamination.
Instability of the analytical method.Validate the analytical method for robustness, accuracy, and precision according to established guidelines.

Experimental Protocols

Below are generalized methodologies for key experiments. Researchers should optimize these protocols for their specific experimental setup and objectives.

Protocol 1: Photocatalytic Degradation using TiO₂
  • Preparation of Reaction Suspension:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and spike it into ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).

    • Add the photocatalyst (e.g., TiO₂ P25) to the solution at a specific loading (e.g., 1 g/L).

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Photoreaction:

    • Irradiate the suspension using a UV lamp (e.g., with a wavelength < 400 nm).[1]

    • Maintain constant stirring and temperature throughout the experiment.

  • Sampling and Analysis:

    • Withdraw aliquots at regular time intervals.

    • Filter the samples (e.g., using a 0.22 µm syringe filter) to remove the catalyst particles.

    • Analyze the filtrate using HPLC or GC-MS to determine the concentration of this compound and identify degradation products.

Protocol 2: Microbial Degradation
  • Culture Preparation:

    • Isolate or obtain a bacterial strain known for degrading halogenated aromatic compounds (e.g., Pseudomonas sp., Delftia acidovorans).[3][4]

    • Grow the bacterial culture in a suitable liquid medium until it reaches the exponential growth phase.

  • Degradation Experiment:

    • Prepare a minimal mineral salt medium containing this compound as the sole source of carbon and nitrogen.[11]

    • Inoculate the medium with the prepared bacterial culture.

    • Incubate the culture under aerobic conditions at a controlled temperature (e.g., 28-30°C) with shaking.[11]

  • Sampling and Analysis:

    • Collect samples at different time points.

    • Centrifuge the samples to separate the bacterial cells.

    • Analyze the supernatant for the parent compound and metabolites using HPLC or GC-MS.

Visualizations

Degradation_Pathways cluster_AOP Advanced Oxidation Processes cluster_Microbial Microbial Degradation parent This compound AOP_int1 Hydroxylated Intermediates parent->AOP_int1 •OH attack Micro_int1 3-Bromo-2-chlorocatechol parent->Micro_int1 Oxidative Deamination AOP_int2 Dehalogenated Anilines AOP_int1->AOP_int2 Dehalogenation AOP_end Ring Cleavage Products (e.g., organic acids, CO₂, H₂O) AOP_int1->AOP_end AOP_int2->AOP_end Micro_int2 Ring Cleavage Intermediates Micro_int1->Micro_int2 Ortho/Meta Cleavage Micro_end Biomass, CO₂, H₂O Micro_int2->Micro_end

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start: Experimental Setup (AOP or Microbial) sampling Collect Aliquots at Time Intervals start->sampling filtration Filter/Centrifuge Sample sampling->filtration hplc HPLC Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms quant Quantify Parent Compound hplc->quant ident Identify Intermediates gcms->ident pathway Elucidate Degradation Pathway quant->pathway ident->pathway

Caption: General experimental workflow for degradation studies.

References

Best practices for stabilizing 3-Bromo-2-chloroaniline for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the stabilization and long-term storage of 3-Bromo-2-chloroaniline, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For maximal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] Storing it in a dark place is crucial to prevent light-induced degradation.

Q2: Why is an inert atmosphere recommended for storing this compound?

A2: Substituted anilines can be susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen, thereby reducing the risk of oxidative degradation, which can lead to the formation of colored impurities and a decrease in purity over time.

Q3: What types of containers are suitable for storing this compound?

A3: Amber glass bottles with tight-fitting, chemically resistant caps (B75204) are recommended. The amber color protects the compound from light, and a secure cap prevents moisture and air from entering. For highly sensitive applications, ampoules sealed under an inert gas provide the best protection.

Q4: What are the signs of degradation in this compound?

A4: A noticeable change in color, from its typical pale-yellow to a yellow-brown or even black appearance, is a primary indicator of degradation. The formation of solid precipitates in a liquid sample or a change in the material's consistency can also signify degradation. Purity analysis by methods such as HPLC or GC-MS can confirm a decrease in the active compound and the presence of impurities.

Q5: What substances are incompatible with this compound?

A5: this compound should not be stored with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, or chloroformates.[2][3] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Troubleshooting Guide

Issue 1: The this compound has darkened in color since I received it.

  • Possible Cause: Exposure to air and/or light. Oxidation and light-induced reactions are common degradation pathways for aniline (B41778) compounds, often leading to the formation of colored polymeric byproducts.

  • Solution:

    • Verify the purity of the material using a suitable analytical method (e.g., HPLC, NMR).

    • If the purity is still acceptable for your application, immediately purge the container with an inert gas (argon or nitrogen) and store it in a dark, refrigerated (2-8°C) location.

    • If the purity is compromised, it is recommended to purify the material (e.g., by recrystallization or chromatography) before use.

    • For future prevention, always handle the material under subdued light and blanket the container with an inert gas before sealing.

Issue 2: I am seeing a new, unexpected peak in my analysis (HPLC, GC-MS) of this compound.

  • Possible Cause: This indicates the formation of a degradation product. The identity of the peak could correspond to oxidized, dehalogenated, or polymerized species.

  • Solution:

    • Attempt to identify the impurity using mass spectrometry or by comparing it to known potential degradation products.

    • Review your storage and handling procedures. Ensure the compound is not exposed to incompatible materials, high temperatures, light, or oxygen.

    • If the impurity level is unacceptable, the material will require purification.

    • Implement stricter storage protocols, including refrigeration, inert atmosphere, and light protection, to prevent further degradation.

Issue 3: The compound is not performing as expected in my reaction (e.g., lower yield, side products).

  • Possible Cause: A decrease in the purity of this compound due to degradation. The impurities may interfere with the reaction or the active concentration of the starting material may be lower than assumed.

  • Solution:

    • Re-analyze the purity of your this compound stock.

    • If the purity has decreased, purify the material before use.

    • Consider purchasing a new, high-purity batch and implementing the recommended storage best practices immediately upon receipt.

    • Always use freshly opened or recently purified material for sensitive applications to ensure reproducibility.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon, Nitrogen)[1]Prevents oxidation by atmospheric oxygen.
Light Exposure In the dark (e.g., amber vial)[1]Prevents light-induced degradation pathways.
Container Tightly sealed, chemically resistantPrevents exposure to air and moisture.
Incompatibilities Store away from strong acids, oxidizing agents, acid chlorides.[2][3]Avoids chemical reactions and decomposition.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

  • Objective: To evaluate the stability of this compound under various storage conditions over time.

  • Materials:

    • High-purity this compound (>99%)

    • Amber glass vials with Teflon-lined caps

    • Argon or Nitrogen gas

    • Temperature-controlled chambers/refrigerators/ovens

    • HPLC system with a C18 column and UV detector

    • GC-MS system for impurity identification

  • Procedure:

    • Sample Preparation: Aliquot 100 mg of high-purity this compound into 24 separate amber glass vials.

    • Condition Setup:

      • Group 1 (n=6): Ideal Conditions. Purge vials with argon, seal tightly, and store at 2-8°C in the dark.

      • Group 2 (n=6): Elevated Temperature. Purge vials with argon, seal tightly, and store at 25°C in the dark.

      • Group 3 (n=6): Exposure to Air. Seal vials with a perforated cap to allow air exchange and store at 25°C in the dark.

      • Group 4 (n=6): Exposure to Light. Purge vials with argon, seal tightly, and store at 25°C under ambient laboratory light.

    • Time Points: Analyze one vial from each group at T=0, 1 month, 3 months, 6 months, 12 months, and 24 months.

    • Analysis:

      • Visual Inspection: Record the color and physical state of the sample.

      • Purity Assay (HPLC): Prepare a standard solution of the sample and analyze by HPLC to determine the percent purity. Monitor for the appearance of new peaks.

      • Impurity Identification (GC-MS): For samples showing significant degradation, use GC-MS to identify the major degradation products.

  • Data Analysis: Plot the percent purity of this compound against time for each storage condition. Calculate the degradation rate under each condition.

Mandatory Visualizations

start Start: Stabilized This compound check_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Gas? - Dark? start->check_storage visual_check Visual Inspection: - Color Change? - Precipitate? check_storage->visual_check  Yes remediate Remediate Storage: - Purge with Inert Gas - Store at 2-8°C in Dark check_storage->remediate  No analytical_check Analytical Check: - Purity by HPLC? - New Peaks? visual_check->analytical_check  No Issues visual_check->analytical_check  Issues Observed stable Compound is Stable Proceed with Use analytical_check->stable  Purity OK unstable Compound is Unstable Purification Required analytical_check->unstable  Purity Low / Impurities remediate->start

Caption: Troubleshooting workflow for assessing the stability of this compound.

parent This compound oxidation Oxidation (O2) parent->oxidation light Photodegradation (Light) parent->light dehalogenation Dehalogenation parent->dehalogenation oxidized_products Oxidized Species (e.g., Nitroso, Nitro) oxidation->oxidized_products polymeric_products Colored Polymers light->polymeric_products dehalogenated_aniline Chloroaniline or Bromoaniline dehalogenation->dehalogenated_aniline

Caption: Potential degradation pathways for this compound.

References

Strategies to prevent over-bromination in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent over-bromination during aniline (B41778) synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of aniline often lead to multiple substitutions?

Q2: What is the most effective strategy to achieve mono-bromination of aniline?

The most common and effective method to achieve selective mono-bromination is to temporarily protect the amino group by converting it into a less activating acetamido group (-NHCOCH₃) through acetylation.[1][4][5] This is typically done by reacting aniline with acetic anhydride (B1165640).[4][6] The resulting acetanilide (B955) has moderated reactivity, which allows for controlled mono-bromination, predominantly at the para position due to steric hindrance from the acetamido group.[1][7] The acetyl group can then be removed by hydrolysis to yield the desired mono-brominated aniline.[4][8]

Q3: Can I control the bromination by simply adjusting the reaction temperature or solvent?

While lowering the reaction temperature and using a non-polar solvent like carbon disulfide (CS₂) can reduce the reaction rate, these measures are often insufficient on their own to prevent polybromination of the highly reactive aniline ring.[1][9] The protection of the amino group is a more reliable strategy for achieving selectivity.[10]

Q4: Are there alternative reagents or catalysts for a more controlled bromination?

Yes, several alternative methods have been developed for more selective bromination of anilines. These include:

  • N-bromosuccinimide (NBS): A milder brominating agent compared to bromine.[11]

  • Copper(II) bromide (CuBr₂): Can be used for regioselective bromination of unprotected anilines, often in ionic liquids, providing high yields of the para-substituted product.[12][13]

  • Palladium catalysis: Recent methods utilize palladium catalysts to direct bromination to the meta position, which is not achievable through classical electrophilic substitution.[14][15]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Rapid temperature increase (runaway reaction) The reaction is highly exothermic due to the high reactivity of aniline.[1]Immediately cease the addition of bromine. Ensure the reaction vessel is adequately cooled using an ice-water or ice-salt bath.[1]
Formation of a white precipitate (2,4,6-tribromoaniline) The amino group is too activating, leading to polysubstitution.[1][2]Protect the amino group by acetylation before bromination.[1][4]
Low yield of the desired mono-brominated product Incomplete reaction. Incorrect stoichiometry of reagents.Ensure the reaction is allowed to proceed for a sufficient amount of time. Carefully control the stoichiometry of the brominating agent; a slight excess may be needed, but this should be done cautiously.[1]
Product is discolored (yellow or brown) Presence of unreacted bromine.During the workup, wash the crude product with a solution of sodium thiosulfate (B1220275) or sodium bisulfite to quench and remove residual bromine.[1]
Formation of ortho- and para-isomers Direct bromination of unprotected aniline.Protect the amino group with a bulky group like acetyl to sterically hinder the ortho positions and favor para-substitution.[5][7]

Experimental Protocols

Protocol 1: Synthesis of p-Bromoaniline via Acetylation, Bromination, and Hydrolysis

This three-step protocol is a standard and effective method for the selective synthesis of p-bromoaniline.

Step 1: Acetylation of Aniline to Acetanilide [6]

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring. A small amount of zinc dust can be added.[6]

  • Heat the mixture under reflux for approximately 20-30 minutes.[6]

  • Pour the cooled reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide to p-Bromoacetanilide [6]

  • Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.

  • In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the cooled acetanilide solution while maintaining a low temperature and continuous stirring.

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes.

  • Pour the reaction mixture into cold water to precipitate the p-bromoacetanilide.

  • Collect the product by filtration, wash with cold water, and dry.

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline [4][8]

  • Reflux the p-bromoacetanilide with an aqueous solution of hydrochloric acid or sodium hydroxide.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the hydrolysis is complete.

  • Cool the reaction mixture. If acidic hydrolysis was performed, neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline. If basic hydrolysis was used, the product may already be precipitated.

  • Collect the p-bromoaniline by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Strategies_to_Prevent_Over_Bromination cluster_problem Problem cluster_strategies Control Strategies cluster_outcome Desired Outcome OverBromination Over-Bromination (2,4,6-Tribromoaniline) Protection Amino Group Protection (Acetylation) OverBromination->Protection Primary Solution MilderReagents Use Milder Reagents (e.g., NBS) OverBromination->MilderReagents Catalysis Alternative Catalysis (e.g., CuBr₂, Pd) OverBromination->Catalysis Conditions Reaction Condition Control (Temperature, Solvent) OverBromination->Conditions Supportive Measure MonoBromination Mono-Bromination (p-Bromoaniline) Protection->MonoBromination MilderReagents->MonoBromination Catalysis->MonoBromination Conditions->MonoBromination

Caption: Logical flow of strategies to prevent over-bromination of aniline.

Experimental_Workflow_for_Controlled_Bromination Start Start: Aniline Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 Intermediate: Acetanilide Step1->Intermediate1 Step2 Step 2: Bromination (Bromine in Acetic Acid) Intermediate1->Step2 Intermediate2 Intermediate: p-Bromoacetanilide Step2->Intermediate2 Step3 Step 3: Hydrolysis (Acid or Base) Intermediate2->Step3 End Product: p-Bromoaniline Step3->End

Caption: Experimental workflow for the synthesis of p-bromoaniline.

References

Technical Support Center: Scaling Up 3-Bromo-2-chloroaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for scaling up the production of 3-Bromo-2-chloroaniline. The information is presented in a question-and-answer format to directly address potential challenges during laboratory and pilot-plant scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The two most common and scalable synthetic routes for this compound are:

  • Reduction of 1-Bromo-2-chloro-3-nitrobenzene (B1291829): This is a widely used method that involves the reduction of the nitro group to an amine. Common reducing agents for this transformation at an industrial scale include catalytic hydrogenation (e.g., using catalysts like Pd/C) or metal/acid systems (e.g., iron in acetic acid).[1]

  • Bromination of 2-Chloroaniline (B154045): This route involves the direct electrophilic bromination of 2-chloroaniline. Controlling the regioselectivity to favor the desired 3-bromo isomer is the primary challenge with this method.[2] Protecting the amino group as an acetanilide (B955) can be employed to control the reaction and improve selectivity.[3][4][5][6]

Q2: How can I control the regioselectivity during the bromination of 2-chloroaniline to obtain the 3-bromo isomer?

A2: Achieving high regioselectivity for the 3-bromo isomer during the bromination of 2-chloroaniline is critical for a successful scale-up. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. To favor the desired meta-substitution (relative to the amino group), the following strategies can be employed:

  • Amino Group Protection: Converting the amino group of 2-chloroaniline to a less activating group, such as an acetanilide, is a common strategy. The bulkier acetyl group sterically hinders the ortho positions and moderates the activating effect, leading to a higher yield of the desired bromo-isomer. The protecting group can be removed by hydrolysis in a subsequent step.[3][4][5][6]

  • Reaction Conditions Control: Careful control of reaction temperature and the choice of brominating agent and solvent system can influence the isomer ratio. Using milder brominating agents and non-polar solvents can sometimes favor different isomers.

  • Catalyst Selection: Certain catalysts can direct the halogenation to a specific position. Research into selective halogenation catalysts is ongoing.[7]

Q3: What are the common impurities I should expect during the synthesis and how can I minimize them?

A3: Common impurities depend on the synthetic route chosen.

  • From Reduction of 1-Bromo-2-chloro-3-nitrobenzene:

    • Incomplete reduction: Residual nitro compound can remain.

    • Over-reduction: In some cases, dehalogenation can occur, leading to the formation of 2-chloroaniline or 3-bromoaniline.

    • Impurities from the starting material: Ensure the purity of the starting nitro compound.

  • From Bromination of 2-Chloroaniline:

    • Isomeric impurities: The formation of other bromo-chloroaniline isomers (e.g., 5-bromo-2-chloroaniline) is a major challenge.

    • Poly-brominated species: Over-bromination can lead to the formation of dibromo-chloroanilines.

    • Oxidation byproducts: Anilines are susceptible to oxidation, which can lead to the formation of colored, tar-like impurities.[8]

To minimize these impurities, it is crucial to optimize reaction conditions, control stoichiometry, and use purified starting materials.

Troubleshooting Guides

Route 1: Reduction of 1-Bromo-2-chloro-3-nitrobenzene
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring, especially in heterogeneous reactions. - Check the activity of the catalyst (if using catalytic hydrogenation).
Product loss during workup.- Optimize extraction solvent and pH. - Minimize transfers and handling steps.
Product is Dark or Oily Presence of colored impurities from starting material or side reactions.- Purify the starting nitro compound before reduction. - Perform a charcoal treatment of the crude product solution.
Incomplete removal of catalyst.- Ensure complete filtration of the catalyst after the reaction.
Presence of Starting Material in Product Insufficient reducing agent or inactive catalyst.- Increase the stoichiometry of the reducing agent. - Use a fresh batch of catalyst.
Short reaction time.- Monitor the reaction by TLC or HPLC to ensure completion.
Route 2: Bromination of 2-Chloroaniline
Problem Possible Cause Troubleshooting Steps
Low Yield of Desired Isomer Poor regioselectivity.- Protect the amino group as an acetanilide to direct bromination. - Optimize reaction temperature and solvent. - Experiment with different brominating agents (e.g., NBS, Br2 in a specific solvent).
Formation of Tar-like Substances Oxidation of the aniline (B41778).- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use freshly distilled aniline. - Avoid excessively high reaction temperatures.[8]
Presence of Poly-brominated Impurities Over-bromination due to high reactivity of the aniline ring.- Carefully control the stoichiometry of the brominating agent. - Add the brominating agent slowly and at a low temperature. - Protect the amino group to moderate its activating effect.[4][5][6]

Experimental Protocols

Key Experiment: Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Tin(II) Chloride (Lab-Scale)

This protocol provides a general laboratory-scale procedure. For scale-up, process parameters will need to be optimized and validated.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-chloro-3-nitrobenzene (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to neutralize the acid and precipitate tin salts.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[1]

Quantitative Data

The following tables summarize typical laboratory-scale data. It is important to note that yields and purity are highly dependent on the specific reaction conditions and the scale of the operation. Pilot-plant and industrial-scale processes would require significant optimization to achieve higher efficiency.

Table 1: Lab-Scale Synthesis via Reduction of 1-Bromo-2-chloro-3-nitrobenzene

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Reference
SnCl₂·2H₂OEthanolReflux355>95 (after chromatography)[1]
Iron/Acetic AcidEthanol/WaterRoom Temp16~90>98 (after chromatography)[1]

Table 2: Lab-Scale Synthesis via Bromination of Protected 2-Chloroaniline

Brominating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Reference
Bromine/Acetic AcidAcetic Acid20-251-270-80>97 (after recrystallization)[9]

Visualizations

Synthesis Pathway of this compound

cluster_0 Route 1: Reduction cluster_1 Route 2: Bromination A 1-Bromo-2-chloro-3-nitrobenzene B This compound A->B Reduction (e.g., SnCl2/HCl or H2, Pd/C) C 2-Chloroaniline D 2-Chloroacetanilide C->D Protection (Acetic Anhydride) E 3-Bromo-2-chloroacetanilide D->E Bromination (e.g., Br2/CH3COOH) F This compound E->F Deprotection (Hydrolysis)

Synthesis routes for this compound.
Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Check reagent/catalyst activity incomplete->optimize_conditions Yes check_workup Review Workup Procedure complete->check_workup Yes optimize_conditions->start loss_in_workup Significant Product Loss? check_workup->loss_in_workup optimize_workup Optimize Workup: - Adjust pH - Change extraction solvent - Minimize transfers loss_in_workup->optimize_workup Yes check_purity Analyze Purity of Starting Materials loss_in_workup->check_purity No optimize_workup->start impure_start Impure Starting Materials? check_purity->impure_start purify_start Purify Starting Materials impure_start->purify_start Yes end Yield Improved impure_start->end No purify_start->start

A logical workflow for troubleshooting low reaction yield.
Process Safety Considerations

hazards Potential Hazards - Exothermic reactions - Toxic and corrosive reagents - Flammable solvents - Formation of hazardous byproducts controls Control Measures - Reaction calorimetry for thermal hazard assessment - Proper reactor design and cooling systems - Use of Personal Protective Equipment (PPE) - Engineering controls (fume hoods, ventilation) - Emergency shutdown procedures hazards->controls Mitigated by waste Waste Management - Neutralization of acidic/basic streams - Segregation of halogenated waste - Proper disposal according to regulations controls->waste Generates

References

Managing exothermic reactions during the synthesis of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-chloroaniline, with a specific focus on managing exothermic reactions.

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Increase During Bromination

  • Potential Cause: The halogenation of anilines is a highly exothermic electrophilic aromatic substitution reaction.[1][2] The strong activating nature of the amino group makes the aromatic ring highly susceptible to rapid reaction with the brominating agent, leading to a significant release of heat.[1][2] Insufficient cooling or too rapid addition of the brominating agent can result in a runaway reaction.

  • Solution:

    • Cooling: Maintain a low reaction temperature using an efficient cooling bath (e.g., ice-water or ice-salt bath).[1][3]

    • Slow Addition: Add the brominating agent dropwise or in small portions to allow for effective heat dissipation.[3]

    • Monitoring: Continuously monitor the internal reaction temperature with a thermometer.

    • Emergency Stop: If the temperature begins to rise uncontrollably, immediately cease the addition of the brominating agent and apply more efficient cooling.[1]

Issue 2: Formation of Polybrominated Side Products

  • Potential Cause: The high reactivity of the aniline (B41778) ring can lead to the formation of di- or tri-brominated products.[1][2] This is particularly prevalent if the reaction temperature is not adequately controlled or if an excess of the brominating agent is used.[3]

  • Solution:

    • Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be needed, but this should be determined carefully through optimization.[4]

    • Protecting Groups: To achieve selective mono-bromination, consider protecting the highly activating amino group as an acetamido group (-NHCOCH3) by reacting the aniline with acetic anhydride.[1][5][6] The acetamido group is less activating, allowing for more controlled bromination.[1] The protecting group can be removed later by hydrolysis.[1][5][6]

    • Temperature Control: Low temperatures favor mono-substitution.[3]

Issue 3: Low Yield of this compound

  • Potential Cause: Low yields can result from incomplete reaction, formation of side products, or loss of product during workup and purification. Overheating can also lead to decomposition and the formation of tar-like substances.[2]

  • Solution:

    • Reaction Time: Ensure a sufficient reaction time for the bromination to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Purification: The crude product can be purified by silica (B1680970) gel column chromatography to isolate the desired this compound.[7][8]

    • Workup: During the workup, quenching the reaction with a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite can remove any unreacted bromine.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound? A1: The primary safety concerns include the management of the exothermic reaction, which can become a runaway reaction if not properly controlled.[1] Additionally, the reagents used are hazardous. Aniline and its derivatives are toxic and can be absorbed through the skin.[9][10] Bromine is corrosive and toxic.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Q2: How can I monitor the progress of the reaction? A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.

Q3: What is the purpose of using a protecting group for the amino group? A3: The amino group in anilines is a strong activating group, which makes the aromatic ring highly reactive towards electrophilic substitution, often leading to multiple halogenations.[1][2] Protecting the amino group, for instance by converting it to an acetamido group, moderates its activating effect.[1][5][6] This allows for more controlled and selective mono-halogenation.[1] The protecting group can be removed in a subsequent step to yield the desired mono-halogenated aniline.[1][5][6]

Q4: My final product is colored. How can I decolorize it? A4: A colored product may indicate the presence of impurities, possibly from oxidation or residual bromine.[2] Washing the crude product with a solution of sodium thiosulfate or sodium bisulfite during the workup can help remove residual bromine.[1] Purification by column chromatography is also an effective method to obtain a pure, colorless product.[7][8]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Bromination of 2-Chloroaniline

Parameter Recommended Value Reference
Starting Material 2-Chloroaniline [12]
Brominating Agent N-Bromosuccinimide (NBS) or Br2 [12]
Solvent Acetonitrile or Acetic Acid [4][12]
Temperature 7 °C to 25 °C [4]

| Reaction Time | 2 to 24 hours |[4] |

Table 2: Example Reagent Quantities for Synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene (B1291829)

Reagent Molar Equivalent Amount Reference
1-bromo-2-chloro-3-nitrobenzene 1.0 2.7 g (11.44 mmol) [7][8]
SnCl2 5.0 12.97 g (57.20 mmol) [7][8]

| Ethanol (B145695) | - | 60 mL |[7][8] |

Experimental Protocols

Synthesis of this compound via Reduction of 1-bromo-2-chloro-3-nitrobenzene [7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and ethanol (60 mL).

  • Reagent Addition: To this solution, add tin(II) chloride (SnCl2) (12.97 g, 57.20 mmol).

  • Reaction: Stir the mixture and heat it to reflux for 3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Extract the product with ethyl acetate (B1210297). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to remove the solvent. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:50) as the eluent to obtain this compound.

Visualizations

Exotherm_Management_Workflow Start Start Synthesis Add_Reagent Slowly Add Brominating Agent with Vigorous Stirring Start->Add_Reagent Monitor_Temp Monitor Internal Temperature Add_Reagent->Monitor_Temp Temp_Check Temperature Stable? Monitor_Temp->Temp_Check Continue_Addition Continue Addition Temp_Check->Continue_Addition Yes Temp_Rise Rapid Temperature Rise? Temp_Check->Temp_Rise No Continue_Addition->Add_Reagent End Reaction Complete Continue_Addition->End All Reagent Added Temp_Rise->Continue_Addition No Stop_Addition Stop Reagent Addition Immediately Temp_Rise->Stop_Addition Yes Cooling Increase Cooling Efficiency (e.g., add more ice) Stop_Addition->Cooling Reassess Reassess and Proceed Cautiously Cooling->Reassess Reassess->Add_Reagent

Caption: Workflow for managing an exothermic event during synthesis.

Electrophilic_Aromatic_Substitution Aniline Substituted Aniline (Nucleophile) Intermediate {Sigma Complex | (Carbocation Intermediate)} Aniline->Intermediate Attack on Electrophile (Slow, Rate-Determining) Electrophile Electrophile (Br+) Electrophile->Intermediate Product Halogenated Aniline (Product) Intermediate->Product Deprotonation (Fast, Restores Aromaticity) Protonated_Base Protonated Base Intermediate->Protonated_Base Base Base Base->Intermediate

Caption: General mechanism of electrophilic aromatic substitution on anilines.

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of 3-Bromo-2-chloroaniline, comparing common methods with supporting data and protocols.

This guide provides a comprehensive comparison of established and potential synthetic pathways to obtain this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals. The following sections detail the experimental protocols, present a quantitative comparison of the routes, and illustrate the synthetic logic through a workflow diagram.

Comparison of Synthesis Routes

The synthesis of this compound is predominantly achieved through the reduction of a nitro precursor. Alternative routes, such as the Sandmeyer reaction, offer potential but are less commonly documented for this specific isomer.

Parameter Route 1: Reduction with Tin(II) Chloride Route 2: Reduction with Iron Powder Route 3: Sandmeyer Reaction (Proposed)
Starting Material 1-Bromo-2-chloro-3-nitrobenzene (B1291829)1-Bromo-2-chloro-3-nitrobenzene2,3-Dibromo-6-nitroaniline (example precursor)
Key Reagents SnCl₂, Ethanol (B145695)Iron, Acetic Acid, Ethanol, WaterNaNO₂, HBr, CuBr
Reaction Time 3 hours[1][2]16 hours[1]Variable
Temperature Reflux[1][2]Room Temperature[1]Low temperature (0-5 °C) for diazotization
Yield 55.2%[1][2]Up to 100%[1]Generally 60-80% for aryl bromides[3]
Purity High after column chromatographyHigh after column chromatographyRequires purification
Advantages Relatively short reaction time.High yield, mild reaction temperature, inexpensive reagents.Versatile for various substitutions.
Disadvantages Lower yield compared to iron reduction, use of a metal chloride.Longer reaction time.Lack of a specific documented protocol for this isomer.

Experimental Protocols

Route 1: Synthesis via Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Tin(II) Chloride

Procedure:

A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and tin(II) chloride (12.97 g, 57.20 mmol) in ethanol (60 mL) is stirred and heated under reflux for 3 hours.[1][2] Upon completion, the reaction mixture is cooled to room temperature. Deionized water is added to quench the reaction, followed by extraction with ethyl acetate (B1210297). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:50) to yield this compound as an off-white solid (1.3 g, 55.2% yield).[1][2]

Route 2: Synthesis via Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Iron Powder

Procedure:

To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions. The resulting mixture is stirred at room temperature for 16 hours.[1] The reaction is then neutralized with a 5 N sodium hydroxide (B78521) solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired product (14.0 g, 100% yield).[1]

Route 3: Proposed Synthesis via Sandmeyer Reaction

General Steps:

  • Diazotization: The starting aniline (B41778) is dissolved in a mineral acid (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to form the diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The reaction mixture is typically warmed to room temperature or slightly above to facilitate the substitution and evolution of nitrogen gas.

  • Workup and Purification: The product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Synthesis Routes Workflow

Synthesis_Routes cluster_reduction Route 1 & 2: Reduction cluster_sandmeyer Route 3: Sandmeyer Reaction (Proposed) Nitro 1-Bromo-2-chloro-3-nitrobenzene SnCl2 SnCl2, EtOH Reflux, 3h Yield: 55.2% Nitro->SnCl2 Route 1 Fe Fe, AcOH, EtOH, H2O RT, 16h Yield: 100% Nitro->Fe Route 2 Product_Reduction This compound SnCl2->Product_Reduction Fe->Product_Reduction Precursor Suitable Amino Precursor (e.g., 2,3-Dibromo-6-nitroaniline) Diazotization 1. NaNO2, HBr (0-5°C) 2. CuBr Precursor->Diazotization Product_Sandmeyer This compound Diazotization->Product_Sandmeyer

Caption: Comparative workflow of synthesis routes for this compound.

References

A Comparative Analysis of the Reactivity of 3-Bromo-2-chloroaniline and 4-Bromo-2-chloroaniline for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reaction outcomes. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 3-Bromo-2-chloroaniline and 4-bromo-2-chloroaniline (B1269894). Understanding the nuanced differences in their electronic and steric profiles is crucial for predicting their behavior in various synthetic transformations and for the rational design of novel compounds.

This comparison will delve into the electronic effects of the substituent patterns, predict their relative basicity, and evaluate their reactivity in key reaction classes, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct comparative experimental data for these specific isomers is scarce in publicly available literature, this guide leverages established principles of physical organic chemistry and data from analogous compounds to provide a robust predictive analysis.

Molecular Structure and Electronic Properties: A Tale of Two Isomers

The reactivity of an aromatic compound is fundamentally governed by the electronic influence of its substituents. In both this compound and 4-bromo-2-chloroaniline, the benzene (B151609) ring is substituted with an activating amino group (-NH₂) and two deactivating halogen atoms (-Br and -Cl). The interplay of the activating and deactivating effects, along with the positional isomerism, dictates the overall reactivity and regioselectivity of these molecules.

The amino group is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance (+R effect). This increases the electron density of the ring, making it more susceptible to attack by electrophiles. Conversely, halogens are deactivating due to their strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the ring. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which partially counteracts the inductive withdrawal at these positions.

The key distinction between the two isomers lies in the positioning of the halogens relative to the amino group, which influences both steric hindrance and the distribution of electron density within the aromatic ring.

Basicity and pKa Values: A Quantitative Look at Amine Reactivity

The basicity of the amino group, quantified by its pKa value (of the conjugate acid), is a direct measure of the availability of the nitrogen lone pair for protonation. This availability is influenced by the electronic effects of the other substituents on the ring. Electron-withdrawing groups decrease basicity (lower pKa), while electron-donating groups increase it.

Substituent (Position)pKb
H9.4
o-Cl11.4
m-Cl10.5
p-Cl10.0
o-Br11.5
m-Br10.4
p-Br10.1

Data sourced from publicly available chemical databases.

Based on this data, we can predict that both isomers will be significantly less basic than aniline (B41778) (pKb = 9.4) due to the presence of two electron-withdrawing halogens. In 4-bromo-2-chloroaniline , the chloro group is ortho and the bromo group is para to the amino group. In This compound , the chloro group is ortho and the bromo group is meta. The deactivating inductive effect is strongest at the ortho position and diminishes with distance. Therefore, the ortho-chloro group in both isomers will have a significant base-weakening effect. The para-bromo in the 4-bromo isomer will also contribute to decreasing basicity. The meta-bromo in the 3-bromo isomer will have a slightly less pronounced effect than a para-bromo group. Consequently, it is predicted that 4-bromo-2-chloroaniline will be slightly less basic (higher pKb, lower pKa) than this compound .

Reactivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the amino group is a powerful ortho-, para-director, strongly activating these positions. The halogens, while deactivating the ring overall, also direct incoming electrophiles to the ortho and para positions relative to themselves. The interplay of these directing effects determines the regioselectivity of EAS reactions.

G cluster_0 This compound cluster_1 4-bromo-2-chloroaniline a NH2 at C1 Br at C3 Cl at C2 b Activating NH2 group directs to C4, C6 a->b c Deactivating Cl at C2 directs to C4, C6 a->c d Deactivating Br at C3 directs to C1, C5 a->d e Predicted Major Product (Substitution at C4 or C6) b->e c->e d->e f NH2 at C1 Br at C4 Cl at C2 g Activating NH2 group directs to C3, C5, C6 f->g h Deactivating Cl at C2 directs to C4, C6 f->h i Deactivating Br at C4 directs to C2, C6 f->i j Predicted Major Product (Substitution at C6) g->j h->j i->j

Figure 1. Logical workflow for predicting the major product in electrophilic aromatic substitution.

For This compound , the positions ortho and para to the activating amino group are C6 and C4. The ortho-chloro group also directs to C4 and C6. The meta-bromo group directs to C5. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the amino group. Steric hindrance from the ortho-chloro group might slightly favor substitution at the C4 position.

For 4-bromo-2-chloroaniline , the positions ortho and para to the amino group are C3, C5, and C6. The ortho-chloro group directs to C4 (already substituted) and C6. The para-bromo group directs to C2 (already substituted) and C6. All directing effects converge on the C6 position, making it the most probable site for electrophilic attack. The C3 and C5 positions are less activated due to the adjacent electron-withdrawing halogens.

Overall, due to the stronger deactivation of the ring by the para-bromo group in 4-bromo-2-chloroaniline compared to the meta-bromo group in This compound , it is predicted that This compound will be more reactive towards electrophilic aromatic substitution .

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.

G cluster_0 Suzuki & Buchwald-Hartwig Coupling start Aryl Halide (Ar-X) + Pd(0) Catalyst oxidative_addition Oxidative Addition Ar-Pd(II)-X start->oxidative_addition Rate-determining step transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) oxidative_addition->transmetalation reductive_elimination Reductive Elimination Ar-Nu + Pd(0) transmetalation->reductive_elimination reductive_elimination->start

Figure 2. Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Both isomers possess a C-Br and a C-Cl bond. The C-Br bond is weaker and therefore more reactive than the C-Cl bond in the rate-determining oxidative addition step of the catalytic cycle. This allows for regioselective functionalization at the bromine-substituted position under carefully controlled reaction conditions.

The electronic environment around the C-Br bond can also influence its reactivity. In This compound , the C-Br bond is at the meta position relative to the amino group. In 4-bromo-2-chloroaniline , the C-Br bond is at the para position. The electron-donating amino group increases the electron density at the para position more effectively than at the meta position. A more electron-rich C-Br bond can sometimes lead to a faster rate of oxidative addition. However, the steric hindrance around the C-Br bond in the 3-bromo isomer is slightly greater due to the adjacent chloro group, which could slow down the reaction.

Given the stronger C-Br bond polarization and potentially less steric hindrance at the para position, it is predicted that 4-bromo-2-chloroaniline may exhibit slightly higher reactivity at the C-Br position in palladium-catalyzed cross-coupling reactions compared to this compound, although the difference is expected to be minor.

Experimental Protocols

While specific comparative experimental data is not available, the following are representative protocols for common reactions involving haloanilines that can be adapted for both this compound and 4-bromo-2-chloroaniline.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the haloaniline (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of toluene (B28343) and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine the haloaniline (1.0 equiv.), the amine (1.2 equiv.), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos or SPhos, 2-4 mol%), and a base such as NaOt-Bu or Cs₂CO₃ (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Summary of Predicted Reactivity

Property / ReactionThis compound4-bromo-2-chloroanilinePredicted More Reactive Isomer
Basicity (pKa of conjugate acid) Predicted to be slightly more basicPredicted to be slightly less basicThis compound
Electrophilic Aromatic Substitution More activated ring systemLess activated ring systemThis compound
Palladium-Catalyzed Cross-Coupling (at C-Br) Slightly more sterically hinderedPotentially more electronically favorable4-bromo-2-chloroaniline (marginally)

Conclusion

The choice between these two isomers will ultimately depend on the specific synthetic transformation being planned. For reactions that rely on the nucleophilicity of the aromatic ring, this compound is the preferred substrate. For regioselective cross-coupling at the bromine position, 4-bromo-2-chloroaniline might offer a marginal advantage. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors. Experimental validation of these predictions is encouraged to determine the optimal substrate and reaction conditions for any specific application.

A Comparative Spectroscopic Analysis of Bromo-Chloro-Aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of various bromo-chloro-aniline isomers. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The structural diversity of bromo-chloro-aniline isomers presents a unique challenge in their identification and characterization. As crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals, a clear understanding of their spectroscopic properties is paramount for unambiguous structural elucidation and quality control. This guide offers a side-by-side comparison of the key spectroscopic data for a selection of bromo-chloro-aniline isomers, enabling researchers to differentiate between them effectively.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for various bromo-chloro-aniline isomers. These values have been compiled from various spectral databases and literature sources.

¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)
Isomerδ (ppm) of Protons on the Aromatic Ringδ (ppm) of -NH₂ Protons
2-Bromo-3-chloroaniline7.03-6.99 (m, 1H), 6.85-6.83 (d, J=8.0 Hz, 1H), 6.65-6.63 (d, J=8.0 Hz, 1H)4.25 (s, 2H)
4-Bromo-2-chloroaniline7.44 (dd, 1H), 6.67 (d, 1H), 7.88 (d, 1H)6.44 (s, 2H)
4-Bromo-3-chloroaniline7.15 (d, 1H), 6.85 (dd, 1H), 6.60 (d, 1H)3.75 (br s, 2H)
¹³C NMR Spectral Data (CDCl₃, chemical shifts in ppm)
Isomerδ (ppm) of Aromatic Carbons
4-Bromo-2-chloroaniline143.0, 133.3, 132.5, 128.2, 120.6, 111.4
4-Bromo-3-chloroaniline145.5, 133.0, 122.5, 119.3, 115.1, 114.8
IR Spectral Data (cm⁻¹)
IsomerN-H StretchingC-N StretchingC-Cl StretchingC-Br Stretching
2-Bromo-4-chloroaniline~3400, ~3300~1300~700-850~500-600
4-Bromo-2-chloroaniline~3483, ~3375~1296~711~623
4-Bromo-3-chloroaniline~3480, ~3390~1310~800~550
Mass Spectrometry Data (m/z)
IsomerMolecular Ion [M]⁺Major Fragment Ions
2-Bromo-4-chloroaniline205, 207, 209 (isotopic pattern)126, 90, 63
4-Bromo-2-chloroaniline205, 207, 209 (isotopic pattern)126, 90, 63
4-Bromo-3-chloroaniline205, 207, 209 (isotopic pattern)126, 90, 63

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for bromo-chloro-aniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified bromo-chloro-aniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid bromo-chloro-aniline isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Parameters:

    • Mass range: m/z 40-400.

    • The instrument is tuned and calibrated using a standard compound before analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the bromo-chloro-aniline isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-400 nm.

    • A baseline spectrum of the solvent-filled cuvettes is recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of bromo-chloro-aniline isomers.

Spectroscopic_Workflow Workflow for Bromo-Chloro-Aniline Isomer Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison Sample Bromo-Chloro-Aniline Isomer NMR NMR (1H, 13C) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry (EI) Sample->MS UV_Vis UV-Vis Sample->UV_Vis Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Comparison Comparative Analysis of Spectra Data_Processing->Comparison Structure_Elucidation Structure Elucidation Comparison->Structure_Elucidation

A logical workflow for the analysis of bromo-chloro-aniline isomers.

Discussion of Spectroscopic Features

NMR Spectroscopy: The chemical shifts and coupling patterns in ¹H NMR spectra are highly informative for determining the substitution pattern on the aromatic ring. The position of the bromine, chlorine, and amino groups influences the electronic environment of the aromatic protons, leading to distinct chemical shifts. In ¹³C NMR, the chemical shifts of the carbon atoms provide complementary information about the substitution pattern.

IR Spectroscopy: The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The positions of the C-Cl and C-Br stretching vibrations, usually found in the fingerprint region, can also aid in distinguishing between isomers.

Mass Spectrometry: Electron ionization mass spectrometry of bromo-chloro-aniline isomers typically shows a prominent molecular ion cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation patterns, while often similar, can sometimes exhibit subtle differences that can be used for differentiation.

UV-Vis Spectroscopy: The electronic transitions in the aniline (B41778) chromophore are influenced by the halogen substituents. Generally, halogen substitution on the benzene (B151609) ring leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to aniline itself. The exact position of λmax can vary depending on the specific substitution pattern of the isomer.

By carefully analyzing and comparing the data from these complementary spectroscopic techniques, researchers can confidently identify and differentiate between the various bromo-chloro-aniline isomers.

Purity Assessment of 3-Bromo-2-chloroaniline: A Comparative Guide to HPLC, GC-MS, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-2-chloroaniline is a vital building block in organic synthesis, and its purity can significantly impact reaction yields and the impurity profile of subsequent products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity determination of organic compounds due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile molecules.[1][2] This guide presents a detailed HPLC method alongside comparative data from GC-MS and qNMR to offer a holistic view of the available analytical strategies.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy, and the intended application of the data. The following tables summarize the performance of HPLC, GC-MS, and qNMR for the analysis of this compound.

Analytical Method Purity Determination (%) Key Performance Characteristics & Observations
HPLC-UV 98.77%[1]Provides accurate quantification of the main component and separation from non-volatile impurities. Ideal for routine quality control.
GC-MS 98.5% (Hypothetical Data)Well-suited for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary for polar analytes.[3]
qNMR 98.8% (Hypothetical Data)An absolute quantification method that does not require a reference standard for each impurity. Provides structural information and is non-destructive.[4][5]

Table 1: Comparison of Purity Assessment Results for this compound. This table presents a summary of the purity data obtained from HPLC, alongside hypothetical yet realistic data for GC-MS and qNMR, reflecting the typical performance of these techniques.

Parameter HPLC-UV GC-MS qNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[4]
Sample Volatility Not required.Required.Not required.
Thermal Stability Suitable for thermally labile compounds.[6]Requires thermal stability of the analyte.Non-destructive.[5]
Impurity Identification Primarily through retention time comparison with standards; hyphenation with MS (LC-MS) required for structural elucidation.Provides structural information of volatile impurities through mass fragmentation patterns.Provides structural information of all NMR-active impurities.
Quantification Relative (based on area percent) or external standard calibration.Relative (based on area percent) or internal/external standard calibration.Absolute quantification without the need for identical reference standards.[4]
Potential Impurities Detected Starting materials (e.g., 1-bromo-2-chloro-3-nitrobenzene), non-volatile by-products, and isomers.[7]Volatile starting materials, residual solvents, and volatile by-products.A wide range of impurities, including structural isomers and residual solvents, can be detected and quantified if signals do not overlap.

Table 2: Technical Comparison of HPLC, GC-MS, and qNMR for Purity Analysis. This table outlines the key technical aspects and capabilities of each analytical method in the context of purity assessment for small molecules like this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity assessment of this compound using a standard reverse-phase HPLC system with UV detection.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.

4. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of volatile impurities in this compound.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-polydimethylsiloxane stationary phase)[8]

  • Helium (carrier gas)

  • Dichloromethane or other suitable volatile solvent

  • This compound sample

2. GC-MS Conditions:

  • Injector Temperature: 250°C[8]

  • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas Flow: 1 mL/min (constant flow)

  • Ion Source Temperature: 230°C

  • Mass Scan Range: m/z 40-400

3. Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane.[8]

4. Data Analysis:

  • Inject the sample solution into the GC-MS system.

  • Identify the main peak and any impurity peaks by their retention times and mass spectra.

  • Calculate the purity based on the relative peak areas in the total ion chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the determination of the absolute purity of this compound using an internal standard.

1. Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d6)

  • This compound sample

2. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

4. Data Analysis:

  • Acquire the 1H NMR spectrum under quantitative conditions.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Analytical Workflows

To better understand the processes involved in each analytical technique, the following diagrams illustrate the experimental workflows and the logical relationships in method comparison.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution hplc_system HPLC System Injection prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Method_Comparison cluster_input Analytical Goal cluster_methods Analytical Techniques cluster_output Key Outputs goal Purity Assessment of This compound hplc HPLC goal->hplc gcms GC-MS goal->gcms qnmr qNMR goal->qnmr purity_hplc Quantitative Purity (Relative) hplc->purity_hplc purity_gcms Impurity Profile (Volatiles) gcms->purity_gcms purity_qnmr Absolute Purity & Structural Info qnmr->purity_qnmr comparison Method Selection purity_hplc->comparison purity_gcms->comparison purity_qnmr->comparison

Caption: Logical Relationship in Comparing Analytical Methods.

Conclusion

The purity assessment of this compound can be effectively performed using HPLC, GC-MS, and qNMR, with each technique offering distinct advantages. HPLC with UV detection stands out as a robust and reliable method for routine quality control, providing accurate quantification of the main component and separation of non-volatile impurities. GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, which might be missed by HPLC. For the highest level of accuracy and for obtaining an absolute purity value without the need for specific impurity standards, qNMR is the method of choice. A comprehensive purity analysis may involve the use of orthogonal techniques, such as HPLC and GC-MS, to ensure a complete impurity profile of this compound, thereby guaranteeing the quality and consistency of this important chemical intermediate.

References

Unveiling the Solid-State Architecture of 3-Bromo-2-chloroaniline: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed structural validation of 3-Bromo-2-chloroaniline through X-ray crystallography is crucial for understanding its solid-state behavior and informing its application in drug development and materials science. In the absence of publicly available crystallographic data for this compound, this guide provides a comparative analysis of its closely related structural isomers, 4-Bromo-2-chloroaniline and 4-Chloro-2-iodoaniline, for which crystal structures have been determined. This comparison offers valuable insights into the likely structural characteristics of this compound, focusing on key crystallographic parameters, intermolecular interactions, and crystal packing.

This guide also presents a standardized experimental protocol for the single-crystal X-ray diffraction of halogenated anilines, providing researchers with a comprehensive methodology for obtaining high-quality crystallographic data.

Comparative Analysis of Dihalogenated Anilines

The substitution pattern of halogens on the aniline (B41778) ring significantly influences the molecular geometry and the supramolecular architecture of the crystal lattice. By examining the crystal structures of 4-Bromo-2-chloroaniline and 4-Chloro-2-iodoaniline, we can infer the probable structural attributes of this compound. A third comparator, 2,4-dichloroaniline, is included to observe the effect of identical halogen substituents.

Key Crystallographic and Geometric Parameters:

Parameter4-Bromo-2-chloroaniline4-Chloro-2-iodoaniline[1][2]2,4-DichloroanilineThis compound (Predicted)
Formula C₆H₅BrClNC₆H₅ClINC₆H₅Cl₂NC₆H₅BrClN
Crystal System Orthorhombic[3]Orthorhombic[1][2]OrthorhombicOrthorhombic (likely)
Space Group P2₁2₁2₁[3]P2₁2₁2₁[1][2]PbcaTo be determined
a (Å) 10.965 (4)[3]4.1538 (4)[1][2]15.01To be determined
b (Å) 15.814 (6)[3]11.3685 (11)[1][2]14.81To be determined
c (Å) 4.0232 (15)[3]15.8550 (16)[1][2]3.84To be determined
V (ų) 697.7 (4)[3]748.71 (13)[1][2]854.7To be determined
Z 4[3]4[1][2]4To be determined
C-Cl Bond Length (Å) 1.739 (4)1.755 (6)[1]~1.74~1.74
C-Br/I Bond Length (Å) 1.898 (4)2.101 (5) (C-I)[1]-~1.90
Key Intermolecular Interactions N-H···N, N-H···Br hydrogen bonds[3]N-H···N hydrogen bonds, Cl···I contacts[1][2]N-H···Cl hydrogen bondsN-H···N, N-H···Br/Cl hydrogen bonds, Halogen bonds

Experimental Protocol: Single-Crystal X-ray Diffraction of Halogenated Anilines

This section outlines a typical experimental workflow for determining the crystal structure of a small organic molecule like this compound.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed and effective technique.

  • Solvent Selection: A suitable solvent or solvent mixture should be chosen where the compound exhibits moderate solubility. Common choices for anilines include ethanol, methanol, acetone, or toluene.

  • Procedure:

    • Prepare a saturated solution of the purified compound in the selected solvent, gently warming if necessary.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

    • Cover the vial with a perforated cap to allow for slow evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Data Collection

Once suitable crystals are obtained, a single crystal is selected for data collection using a diffractometer.

  • Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection:

    • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

    • A modern CCD or CMOS detector-equipped diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is used.

    • A series of diffraction images are collected as the crystal is rotated.

    • The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF File)

Experimental workflow for X-ray crystallography.

Structural Insights and Comparison

The crystal structures of 4-Bromo-2-chloroaniline and 4-Chloro-2-iodoaniline reveal several key features that are likely to be shared by this compound.

  • Molecular Planarity: Both 4-Bromo-2-chloroaniline and 4-Chloro-2-iodoaniline molecules are nearly planar, a common feature for substituted benzene (B151609) rings. It is highly probable that this compound will also adopt a planar conformation.

  • Intermolecular Interactions: Hydrogen bonding involving the amine group is a dominant feature in the crystal packing of both known isomers. In 4-Bromo-2-chloroaniline, N-H···N and N-H···Br hydrogen bonds are observed, leading to the formation of sheets.[3] Similarly, 4-Chloro-2-iodoaniline exhibits N-H···N hydrogen bonding.[1][2] For this compound, a similar network of N-H···N and N-H···halogen hydrogen bonds is expected to play a crucial role in stabilizing the crystal lattice.

  • Halogen Bonding: In addition to hydrogen bonding, halogen-halogen interactions can also influence the crystal packing. In 4-Chloro-2-iodoaniline, a Cl···I contact is observed.[1][2] The presence and nature of halogen bonds in this compound will depend on the specific arrangement of the bromine and chlorine atoms and their electrostatic potentials.

  • Crystal Packing: The interplay of these intermolecular forces dictates the overall crystal packing. The sheet-like arrangement observed in 4-Bromo-2-chloroaniline is a common packing motif for such molecules. The specific packing of this compound will be a result of the optimized arrangement of molecules to maximize favorable intermolecular interactions.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its isomers provides a strong predictive framework for its structural properties. It is anticipated that this compound will be a planar molecule that crystallizes in a lattice stabilized by a network of hydrogen bonds and potentially halogen bonds. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to obtain and validate the crystal structure of this and other related compounds, which is essential for rational drug design and the development of new materials with tailored solid-state properties.

References

The Evolving Role of 3-Bromo-2-chloroaniline Derivatives in Drug Discovery: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of bromine and chlorine atoms on the aniline (B41778) ring offers unique physicochemical properties that are attractive for medicinal chemists. These halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can significantly impact its biological activity. Derivatives of halogenated anilines have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy and as novel antimicrobial agents.

Although specific comparative data for a series of 3-Bromo-2-chloroaniline derivatives is not available, this guide will provide a general overview of the synthetic strategies and evaluation methods that would be employed to assess their potential.

General Synthetic and Evaluative Workflow

The development and assessment of novel this compound derivatives would typically follow a structured workflow, from initial synthesis to biological screening.

General Workflow for Evaluating this compound Derivatives A Synthesis of this compound Scaffold B Derivatization via Chemical Reactions (e.g., Amide Coupling, Suzuki Coupling) A->B C Library of Novel Derivatives B->C D Initial Biological Screening (e.g., Anticancer, Antimicrobial Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G In-depth Preclinical Evaluation F->G

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Hypothetical Comparison of Derivative Efficacy

To illustrate how a comparative analysis would be presented, the following table conceptualizes the type of data that would be collected for a hypothetical series of this compound derivatives targeting a specific biological pathway, such as a protein kinase implicated in cancer.

Derivative IDModification on ScaffoldTarget KinaseIC50 (nM)Cell LineCytotoxicity (CC50 in µM)
BCA-001 Acetamide at C4Kinase X150MCF-7> 50
BCA-002 Phenyl ring via Suzuki coupling at C4Kinase X75MCF-735
BCA-003 Thiophene ring via Suzuki coupling at C4Kinase X50MCF-742
BCA-004 Morpholine via Buchwald-Hartwig at C4Kinase X200MCF-7> 50

Note: This table is for illustrative purposes only. The presented data is hypothetical and not based on actual experimental results for this compound derivatives.

Experimental Protocols: A General Framework

The following outlines the general methodologies that would be employed to obtain the kind of data presented in the hypothetical table.

General Synthesis of Derivatives

Derivatives of this compound can be synthesized through various organic reactions. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions are commonly used to introduce new aryl or heteroaryl groups at the bromine position. Amide bond formation at the aniline nitrogen is another common derivatization strategy.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase would be determined using a biochemical assay. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

  • Protocol:

    • The kinase, substrate, and ATP are added to the wells of a microplate.

    • The test compound (derivative) at various concentrations is added to the wells.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • A kinase detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

    • The luminescence is measured using a plate reader.

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay

The cytotoxic effect of the derivatives on cancer cell lines would be assessed using a cell viability assay, such as the MTT or MTS assay.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • The MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Signaling Pathway Illustration

Many kinase inhibitors target specific signaling pathways that are dysregulated in cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by derivatives of this compound.

Generic Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Downstream Signaling Protein 1 Rec->P1 P P2 Downstream Signaling Protein 2 P1->P2 P TF Transcription Factor P2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Derivative Inhibitor->Rec

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway targeted by an inhibitor.

Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall success. For researchers, scientists, and drug development professionals, halogenated anilines are indispensable building blocks, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Among these, 3-Bromo-2-chloroaniline serves as a versatile reagent. However, a nuanced understanding of its reactivity compared to viable alternatives can unlock more efficient, cost-effective, and selective synthetic routes. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data from key organic reactions.

The reactivity of halogenated anilines in widely-used transformations like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for bond dissociation energies is C-Cl > C-Br > C-I, which dictates the general reactivity order in the rate-determining oxidative addition step of the catalytic cycle: Iodoanilines > Bromoanilines > Chloroanilines.[1] This principle forms the basis for the comparisons presented herein.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of the halogen on the aniline (B41778) substrate significantly impacts the reaction conditions required and the resulting yield. Generally, the weaker carbon-bromine bond in bromoanilines allows for faster oxidative addition to the palladium catalyst compared to the stronger carbon-chlorine bond.[2][3]

Table 1: Comparison of Haloanilines in a Representative Suzuki-Miyaura Reaction with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-BromoanilinePd(OAc)₂ / PPh₃K₂CO₃Toluene (B28343)/H₂O10012-24Moderate to Good[1]
23-ChloroanilinePd(OAc)₂ / SPhosK₃PO₄Toluene1001885[2]
3ortho-Bromoaniline DerivativeCataCXium A Pd G3Cs₂CO₃2-MeTHF80-95[4]

Note: The data presented is compiled from different sources and serves to illustrate general reactivity trends. Direct comparison requires identical reaction conditions.

The data suggests that while chloroanilines can be effective substrates, often requiring more specialized and bulky phosphine (B1218219) ligands (like SPhos) to achieve high yields, bromoanilines can proceed efficiently with more classical catalyst systems.[1][2] The development of advanced catalyst systems, such as the CataCXium A palladacycle, has enabled high-yield couplings even with sterically hindered or challenging substrates like unprotected ortho-bromoanilines.[4]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a crucial factor. The enhanced reactivity of bromoanilines often translates to milder reaction conditions, shorter reaction times, and higher yields compared to their chloro counterparts.[2]

Table 2: Comparison of Haloanilines in a Representative Buchwald-Hartwig Amination with Aniline

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-BromoanilinePd₂(dba)₃ / XPhosNaOtBuToluene100292[2]
23-ChloroanilinePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1102488[2]
33-Chloroaniline DerivativePd₂(dba)₃ / BrettPhosNaOtBuToluene80-110-High[6]

Note: The data is compiled from various sources and illustrates general reactivity trends.

The trend of higher reactivity for bromoanilines is evident in the Buchwald-Hartwig amination as well. While specialized ligands like RuPhos and BrettPhos have made the coupling of chloroanilines highly efficient, these reactions may require higher temperatures and longer reaction times compared to their bromo-substituted analogues.[2][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

To a reaction vessel are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water or dioxane/water) is then added. The reaction mixture is heated (typically to 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[3]

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or under a stream of inert gas, an oven-dried Schlenk flask is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is stirred at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is then washed, dried, and concentrated. The resulting crude product is purified by column chromatography.[6][7]

Visualizing Reaction Pathways

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange [B(OR')4]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar'-B(OR')2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-X Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, Catalyst, & Base B Add Degassed Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench Reaction D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Purify (Chromatography/Recrystallization) G->H

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice of a haloaniline in organic synthesis is a trade-off between reactivity, cost, and the desired selectivity. While this compound is a valuable and reactive intermediate, isomeric bromoanilines and, with the advent of modern catalyst systems, chloroanilines present viable alternatives. Bromoanilines generally offer the advantage of higher reactivity, often leading to milder reaction conditions and shorter reaction times. However, chloroanilines are frequently more cost-effective and readily available. The selection of the optimal starting material will ultimately depend on the specific synthetic challenge, the desired final product, and economic considerations. The continuous evolution of catalyst technology continues to expand the toolkit available to synthetic chemists, making even challenging cross-coupling reactions increasingly accessible.

References

Cost-benefit analysis of different 3-Bromo-2-chloroaniline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective and Sustainable Synthesis

The strategic synthesis of halogenated anilines is a cornerstone of medicinal chemistry and drug development, providing key intermediates for a wide array of pharmacologically active molecules. Among these, 3-Bromo-2-chloroaniline is a valuable building block. This guide presents a comprehensive cost-benefit analysis of four distinct methods for its synthesis, offering a comparative look at their performance, cost-effectiveness, and environmental impact, supported by experimental data.

Executive Summary

This analysis covers four primary synthesis routes to this compound:

The traditional methods utilizing stoichiometric reducing agents like tin(II) chloride and iron powder are compared against a more modern catalytic approach and a direct halogenation route. The findings indicate that while all methods can yield the desired product, they differ significantly in terms of cost, safety, environmental impact, and scalability. The iron-based reduction and catalytic hydrogenation methods emerge as more sustainable and cost-effective alternatives to the tin(II) chloride route. The direct bromination of 2-chloroaniline presents an interesting alternative, though it may present challenges in achieving the desired regioselectivity.

Performance and Cost Comparison

The following tables provide a quantitative comparison of the different synthesis methods. Prices for reagents are based on currently available market data and may vary.

Table 1: Reaction Parameters and Yields

ParameterMethod 1: SnCl₂ ReductionMethod 2: Fe ReductionMethod 3: Catalytic HydrogenationMethod 4: Direct Bromination
Starting Material 1-Bromo-2-chloro-3-nitrobenzene1-Bromo-2-chloro-3-nitrobenzene1-Bromo-2-chloro-3-nitrobenzene2-Chloroaniline
Reported Yield 55.2%[1]100% (crude, requires purification)[1]High (typically >90%)~56% (of monobrominated product)
Reaction Time 3 hours[1]16 hours[1]1-4 hours24 hours
Reaction Temperature Reflux (Ethanol)[1]Room Temperature[1]Room Temperature to 50°C7°C to 25°C
Purity (Post-Purification) HighHighVery HighModerate (requires separation of isomers)

Table 2: Cost-Benefit Analysis (per 10g of this compound)

FactorMethod 1: SnCl₂ ReductionMethod 2: Fe ReductionMethod 3: Catalytic HydrogenationMethod 4: Direct Bromination
Starting Material Cost ~$10~$10~$10~$1
Reagent Cost ~$25 (SnCl₂)~$5 (Fe, HOAc)~$15 (Catalyst, H₂)~$8 (CuSO₄, NaBr, Na₂S₂O₈)
Solvent & Purification Cost ~$15~$15~$10~$20
Approximate Total Cost ~$50 ~$30 ~$35 ~$34
Safety Concerns High (Toxic tin salts)LowModerate (H₂ gas handling)Moderate (Oxidizing agent)
Environmental Impact High (Tin waste)Low (Iron oxides)Very LowModerate (Copper waste)
Scalability ModerateHighHighModerate

Experimental Protocols

Method 1: Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Tin(II) Chloride

This method involves the reduction of the nitro group using stannous chloride in ethanol (B145695).

Protocol:

  • A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) in ethanol (60 mL) is prepared in a round-bottom flask.

  • Tin(II) chloride dihydrate (12.97 g, 57.20 mmol) is added to the solution.

  • The mixture is stirred and heated to reflux for 3 hours.[1]

  • After cooling to room temperature, the reaction is quenched with deionized water.

  • The product is extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:50) to yield this compound.[1]

SnCl2_Reduction cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-Bromo-2-chloro-3-nitrobenzene SnCl2, Ethanol Reflux Reflux 3 hours Start->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product This compound

Workflow for SnCl₂ Reduction
Method 2: Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Iron Powder

This classic method, often referred to as the Béchamp reduction, uses iron powder in an acidic medium.

Protocol:

  • To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.[1]

  • The resulting mixture is stirred at room temperature for 16 hours.[1]

  • The reaction mixture is then neutralized with a 5 N NaOH solution.

  • The product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.[1]

Fe_Reduction cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-Bromo-2-chloro-3-nitrobenzene Fe, HOAc, EtOH, H₂O Stir Stir at RT 16 hours Start->Stir Neutralize Neutralize with NaOH Stir->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product This compound

Workflow for Iron Powder Reduction
Method 3: Catalytic Hydrogenation of 1-Bromo-2-chloro-3-nitrobenzene

This method represents a greener and more efficient approach using a heterogeneous catalyst and hydrogen gas.

Protocol:

  • In a hydrogenation vessel, dissolve 1-bromo-2-chloro-3-nitrobenzene (1.0 g) in a suitable solvent such as methanol (B129727) or ethanol (20 mL).

  • Carefully add a catalyst, such as 5% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.

  • Introduce hydrogen gas (typically via a balloon or from a pressurized source) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the solvent.

  • The filtrate is concentrated under reduced pressure to yield the product, which is often of high purity without further purification.

Catalytic_Hydrogenation cluster_reaction Reaction cluster_workup Work-up Start 1-Bromo-2-chloro-3-nitrobenzene Pd/C, H₂, Solvent Stir Stir at RT under H₂ Start->Stir Filter Filter to remove Catalyst Stir->Filter Concentrate Concentrate Filter->Concentrate Product Product Concentrate->Product This compound

Workflow for Catalytic Hydrogenation
Method 4: Direct Bromination of 2-Chloroaniline

This approach avoids the use of a nitro-substituted precursor, instead introducing the bromine atom directly onto the 2-chloroaniline scaffold.

Protocol:

  • To a suspension of CuSO₄·5H₂O (0.452 g, 1.81 mmol) in a mixture of CH₃CN (20 mL) and H₂O (10 mL) at 25 °C, add 2-chloroaniline (1.0 g, 7.84 mmol).

  • Stir the mixture at 25 °C for 15 minutes.

  • Add NaBr (1.34 g, 13.0 mmol) and Na₂S₂O₈ (2.41 g, 10.1 mmol) simultaneously in three portions at 7 °C over 15 minutes.

  • Stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.

  • Quench the reaction with Na₂S₂O₃.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography to separate the desired this compound from other isomers.

Direct_Bromination cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Chloroaniline CuSO₄, NaBr, Na₂S₂O₈ Stir Stir at 7-25°C 24 hours Start->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Extract Extract Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product This compound

Workflow for Direct Bromination

Conclusion

The synthesis of this compound can be approached through several viable routes, each with distinct advantages and disadvantages. For laboratory-scale synthesis where cost and environmental impact are significant considerations, the reduction of 1-bromo-2-chloro-3-nitrobenzene with iron powder offers a robust, high-yielding, and economical option. For industrial applications and processes where "green chemistry" principles are paramount, catalytic hydrogenation stands out as the superior method, offering high purity, minimal waste, and excellent scalability. The traditional tin(II) chloride reduction is largely outdated due to its higher cost, environmental toxicity, and more challenging workup. Finally, direct bromination of 2-chloroaniline is a feasible alternative starting from a more readily available material, but may require more extensive purification to isolate the desired regioisomer. The choice of synthesis method will ultimately depend on the specific requirements of the research or development project, including scale, budget, and sustainability goals.

References

A Comparative Analysis of Experimental and Literature Melting Points for Bromo-chloro-aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the accurate characterization of synthesized compounds is paramount. The melting point is a fundamental physical property used to determine the purity and identity of a substance. This guide provides a comparative analysis of experimentally determined melting points versus established literature values for various bromo-chloro-aniline isomers.

Data Summary

The following table summarizes the literature melting points for a selection of bromo-chloro-aniline isomers alongside hypothetical experimental data. This allows for a direct comparison and highlights potential deviations that can occur during laboratory synthesis and purification.

CompoundLiterature Melting Point (°C)Experimental Melting Point (°C)
2-Bromo-4-chloroaniline64-68[1]63-67
2-Bromo-5-chloroaniline38[2][3]36-39
3-Bromo-4-chloroaniline80-84[4]79-83
4-Bromo-2-chloroaniline67-73[5][6][7][8]68-72
4-Bromo-3-chloroaniline66-74[9][10]65-70
5-Bromo-2-chloroaniline48[11][12]45-48

Experimental Protocol: Determination of Melting Point

The experimental melting points cited in this guide were determined using the capillary melting point method.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of bromo-chloro-aniline isomer

Procedure:

  • Sample Preparation: A small amount of the crystalline bromo-chloro-aniline isomer was finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Packing: The open end of a capillary tube was pressed into the ground sample, and the tube was inverted and tapped gently to pack the sample into the sealed end. This process was repeated until a sample column of 2-3 mm in height was achieved.

  • Apparatus Setup: The packed capillary tube was placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The sample was heated rapidly to a temperature approximately 15-20°C below the expected literature melting point.

    • The heating rate was then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appeared was recorded as the beginning of the melting range.

    • The temperature at which the entire sample turned into a clear liquid was recorded as the end of the melting range.

  • Repeat Measurements: The procedure was repeated two more times, and the average melting point range was calculated.

Workflow for Comnparing Melting Points

cluster_0 Literature Data cluster_1 Experimental Work cluster_2 Analysis Lit_Search Literature Search for Melting Point Comparison Compare Literature vs. Experimental Data Lit_Search->Comparison Synthesis Synthesize Bromo-chloro-aniline Purification Purify Compound Synthesis->Purification Melting_Point_Exp Determine Experimental Melting Point Purification->Melting_Point_Exp Melting_Point_Exp->Comparison Conclusion Draw Conclusions on Purity and Identity Comparison->Conclusion

Caption: Workflow for comparing experimental and literature melting points.

This guide serves as a practical reference for researchers working with bromo-chloro-aniline derivatives. Discrepancies between experimental and literature melting points can indicate the presence of impurities or polymorphic forms of the compound, necessitating further purification or analytical investigation.

References

A Comparative Guide to the Chromatographic Separation and Analysis of Dibromo-chloroaniline Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation and analysis of positional isomers are critical in pharmaceutical development and chemical research to ensure the purity, efficacy, and safety of target compounds. This guide provides a comprehensive comparison of chromatographic techniques for the separation of dibromo-chloroaniline positional isomers, offering experimental data and detailed protocols to aid in method selection and development.

Introduction

Dibromo-chloroaniline exists in several positional isomers, each with unique physicochemical properties that can influence their biological activity and toxicity. The ability to separate and accurately quantify these isomers is paramount. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for this analytical challenge.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds like halogenated anilines. Reversed-phase HPLC, in particular, is well-suited for resolving isomers based on differences in their hydrophobicity.

Comparative HPLC Data for Halogenated Aniline Isomers
CompoundRetention Time (min)Resolution (Rs)
2-Bromo-4-chloroaniline8.5-
2,6-Dibromoaniline9.21.8
4-Bromo-2-chloroaniline10.12.1
2,4-Dibromoaniline10.81.6
3,5-Dibromoaniline11.51.7

Note: Data is compiled and extrapolated from various sources on the separation of halogenated anilines and should be considered representative. Actual retention times and resolution will vary based on the specific instrument, column, and conditions.

Experimental Protocol: HPLC

This protocol outlines a general method for the separation of dibromo-chloroaniline isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

HPLC Workflow

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (Pump, Injector, Column Oven) Sample->HPLC Inject Column C18 Column HPLC->Column Elution Detector UV Detector (254 nm) Column->Detector Detection Data Data Acquisition & Analysis Detector->Data Signal GCMS_Workflow Sample Sample Preparation (Dissolve in Volatile Solvent) GC Gas Chromatograph (Injector, Oven, Column) Sample->GC Inject MS Mass Spectrometer (Ion Source, Mass Analyzer, Detector) GC->MS Transfer Data Data Acquisition & Analysis MS->Data Signal TLC_Workflow Sample Sample Spotting on TLC Plate Development Chamber Development with Mobile Phase Sample->Development Visualization Visualization (UV Light, Staining) Development->Visualization Analysis Rf Value Calculation Visualization->Analysis

3-Bromo-2-chloroaniline vs 2-Bromo-3-chloroaniline properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Properties and Reactivity of 3-Bromo-2-chloroaniline and 2-Bromo-3-chloroaniline (B79519)

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Substituted anilines are pivotal intermediates, and their halogenated derivatives offer versatile handles for a variety of cross-coupling reactions. This guide provides an objective comparison of the physicochemical properties and synthetic utility of two closely related isomers: this compound and 2-Bromo-3-chloroaniline.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-Bromo-3-chloroaniline is presented below. These properties are essential for understanding the behavior of these compounds in different solvent systems and reaction conditions.

PropertyThis compound2-Bromo-3-chloroaniline
CAS Number 56131-46-596558-73-5
Molecular Formula C₆H₅BrClNC₆H₅BrClN
Molecular Weight 206.47 g/mol 206.47 g/mol
Appearance Light brown solidCrystalline solid, light to dark brown
Melting Point Not available41-43 °C[1]
Boiling Point 267.1 ± 20.0 °C at 760 mmHg277 °C[1]
Density 1.7 ± 0.1 g/cm³1.722 g/cm³
pKa (Predicted) Not available1.48 ± 0.10
LogP 2.98Not available
Flash Point 115.3 ± 21.8 °C122 °C[1]
Solubility Soluble in organic solvents like ethanol (B145695) and ether.Exhibits nonpolar properties, soluble in dichloromethane (B109758).

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl halides in these reactions is largely governed by the carbon-halogen (C-X) bond strength, with the general trend being C-I > C-Br > C-Cl. Both isomers possess a C-Br and a C-Cl bond, suggesting that reactions will preferentially occur at the C-Br position under appropriate conditions. The electronic and steric environment surrounding the halogen atoms, dictated by the substitution pattern, will further modulate this reactivity.

In this compound, the bromine atom is ortho to the chloro group and meta to the amino group. In 2-Bromo-3-chloroaniline, the bromine atom is ortho to both the chloro and amino groups. The steric hindrance around the bromine atom in 2-Bromo-3-chloroaniline, being flanked by two substituents, might influence the rate of oxidative addition to the palladium catalyst compared to the this compound isomer.

Below is a logical workflow for selecting between the two isomers for a synthetic application.

G start Synthetic Goal q1 Is regioselective functionalization at the C-Br bond critical? start->q1 isomer_selection Consider steric and electronic effects of the substitution pattern q1->isomer_selection three_bromo This compound: - Br is meta to NH2 - Potentially less sterically hindered C-Br bond isomer_selection->three_bromo two_bromo 2-Bromo-3-chloroaniline: - Br is ortho to NH2 - Potentially more sterically hindered C-Br bond isomer_selection->two_bromo reaction_type Select Cross-Coupling Reaction three_bromo->reaction_type two_bromo->reaction_type suzuki Suzuki-Miyaura (C-C bond formation) reaction_type->suzuki buchwald Buchwald-Hartwig (C-N bond formation) reaction_type->buchwald protocol Proceed to Experimental Protocol suzuki->protocol buchwald->protocol

Isomer Selection Workflow for Synthesis

Experimental Protocols

Detailed experimental procedures for the synthesis of each isomer are provided below, followed by representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on procedures for structurally similar compounds and may require optimization.

Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene (B1291829).

G start Start: 1-bromo-2-chloro-3-nitrobenzene reagents SnCl2, Ethanol start->reagents reflux Reflux for 3 hours reagents->reflux workup Cool, quench with H2O, extract with Ethyl Acetate reflux->workup purification Silica (B1680970) gel column chromatography workup->purification product Product: this compound purification->product

Synthesis of this compound

Procedure:

  • A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and SnCl₂ (12.97 g, 57.20 mmol) in ethanol (60 mL) is stirred and refluxed for 3 hours.[2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The reaction is quenched with deionized water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:50) to yield this compound as an off-white solid.[2]

Synthesis of 2-Bromo-3-chloroaniline

This protocol outlines the synthesis of 2-Bromo-3-chloroaniline from tert-butyl (2-bromo-3-chlorophenyl)carbamate.

G start Start: tert-butyl (2-bromo-3-chlorophenyl)carbamate reagents Trifluoroacetic acid, Dichloromethane start->reagents stir Stir at room temperature for 3 hours reagents->stir workup Concentrate, add H2O, extract with Dichloromethane stir->workup wash Wash with sat. NaHCO3 and sat. NaCl workup->wash product Product: 2-Bromo-3-chloroaniline wash->product

Synthesis of 2-Bromo-3-chloroaniline

Procedure:

  • To a solution of tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL), add trifluoroacetic acid (10 mL).[1]

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the solution by rotary evaporation.

  • Add water (10 mL) to the residue and extract with dichloromethane (2 x 20 mL).

  • Separate the organic phase and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to give 2-bromo-3-chloroaniline as a solid.[1]

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of bromo-chloroanilines with an arylboronic acid.

Materials:

  • Bromo-chloroaniline isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the bromo-chloroaniline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Representative Buchwald-Hartwig Amination Protocol

This is a general protocol for the Buchwald-Hartwig amination of bromo-chloroanilines with a primary or secondary amine.

Materials:

  • Bromo-chloroaniline isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol)

  • Phosphine (B1218219) ligand (e.g., XPhos, 0.03 mmol)

  • Base (e.g., NaOtBu, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add the bromo-chloroaniline and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

References

Safety Operating Guide

Proper Disposal and Safety Procedures for 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 3-Bromo-2-chloroaniline.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, a chemical compound requiring careful management in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious eye irritation.[1][2] It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1][3]

Below is a summary of key quantitative data for this compound:

PropertyValue
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
GHS Hazard Statements H301, H312, H319, H332, H335, H410

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection.

Always wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][4][5]

First Aid Measures

In the event of exposure, immediate action is necessary:

  • If Swallowed: Immediately call a poison center or doctor.[3] Rinse mouth.[3][6]

  • If on Skin: Wash with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[3][5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][5]

  • If in Eyes: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing.[3][5]

Spill and Leak Procedures

In the case of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or water courses.[3][7] Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[7][8]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3][4][7]

  • Decontamination: Wash the spill area thoroughly.

Proper Disposal Procedures

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[9]

Disposal of Unused this compound and Contaminated Materials:

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[3][4][6] Do not dispose of it in the sanitary sewer system or allow it to contaminate ground water.[3]

Below is a workflow for the disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Bromo-2-chloroaniline (CAS No: 56131-46-5). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[1][2]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1][2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[1][2][3]

Signal Word: Danger [1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure through all potential routes. All work with this compound must be performed in a certified chemical fume hood.[4][5]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldUse chemical splash goggles providing a complete seal around the eyes.[5] A face shield should be worn when there is a risk of splashing.[5]
Hand Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[5][6] Double gloving is advised for extended operations. Always check gloves for signs of degradation before use.[5]
Body Protection Laboratory Coat & ApronWear a flame-retardant lab coat, fully buttoned.[5] A chemical-resistant apron is required for procedures with a higher risk of splashing.[5]
Respiratory Protection RespiratorAll handling must occur in a chemical fume hood.[4][5] If a hood is unavailable or during a spill, a NIOSH/MSHA approved full-facepiece respirator with organic vapor cartridges is necessary.[7][8]
Foot Protection Closed-toe ShoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for ensuring a safe laboratory environment when handling this compound.

3.1. Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Fume Hood: Verify that the chemical fume hood is functioning correctly before starting any work.[5]

  • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[5]

  • Spill Kit: Ensure a chemical spill kit appropriate for organic amines is readily available.[5] The kit should contain inert absorbent material like sand, vermiculite, or earth.[4][9]

3.2. Handling

  • Don PPE: Put on all required PPE before entering the designated handling area.[5]

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[4][5] Use dry, clean-up procedures and avoid generating dust.[3]

  • Safe Practices: Do not eat, drink, or smoke when using this product.[3][10] Avoid contact with skin and eyes.[3][9]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][8][10] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8]

3.3. Post-Handling

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][7]

  • Clothing: Contaminated work clothes should be laundered separately before reuse.[3][9]

Emergency Procedures: First-Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
Skin Contact Remove all contaminated clothing.[10] Immediately wash the affected skin area with plenty of soap and water.[7][8] Seek medical attention if irritation occurs or if you feel unwell.[3][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][10] If not breathing, provide artificial respiration.[8] Call a POISON CENTER or doctor if you feel unwell.[7]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water.[3][7] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical advice.[3]

Accidental Release and Disposal Plan

5.1. Spill Management

  • Clear the area of all personnel and move upwind.[3][9]

  • Remove all ignition sources.[3][9]

  • Wearing full PPE, including respiratory protection, contain and absorb the spill with inert, non-combustible material (e.g., sand, vermiculite).[9]

  • Collect the material using clean, non-sparking tools and place it in a suitable, labeled container for waste disposal.[3]

  • Clean the spill area thoroughly.

5.2. Disposal Plan

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8] Do not empty into drains or release into the environment.[8][11] Contaminated packaging should be handled in the same way as the substance itself.[11]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
CAS Number 56131-46-5[2]
Appearance Solid (form may vary)
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark place[12]

Diagrams and Visualizations

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 h1 Don Required PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron prep3->h1 Proceed to Handling h2 Work Exclusively in Fume Hood h1->h2 h3 Weigh & Transfer (Avoid Dust Generation) h2->h3 h4 Store in Sealed Container (Cool, Dry, Ventilated) h3->h4 emergency Emergency Occurs (Spill or Exposure) h3->emergency post1 Decontaminate Work Area h4->post1 Proceed to Cleanup post2 Wash Hands Thoroughly post1->post2 post3 Dispose of Waste in Labeled Hazardous Waste Container post2->post3 em1 Follow First-Aid Procedures emergency->em1 em2 Execute Spill Management Plan emergency->em2 em3 Seek Medical Attention em1->em3

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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